Technical Documentation Center

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
  • CAS: 1217487-09-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery The confluence of distinct heterocyclic systems into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

The confluence of distinct heterocyclic systems into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 2-aminothiazole and pyrimidine nuclei are independently recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1] The 2-aminothiazole moiety is a cornerstone in pharmaceuticals, including antibacterial and anti-inflammatory agents, while the pyrimidine ring is a fundamental component of nucleobases and a key feature in numerous anticancer drugs.[1][2]

This technical guide delves into the physicochemical characteristics, synthesis, and potential biological significance of a novel hybrid molecule, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine . In the absence of extensive direct experimental data for this specific compound, this document leverages established principles from the rich chemistry of its constituent heterocycles to provide a comprehensive and predictive overview. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Predicted Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following properties for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are predicted based on computational models and the known characteristics of related 2-aminothiazole and pyrimidine derivatives.[3][4]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~233.3 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[4]
LogP (Lipophilicity) 2.0 - 3.0Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.
Aqueous Solubility Low to ModerateExpected to have limited solubility in water, a common characteristic of heterocyclic compounds. Formulation strategies may be required to enhance bioavailability.[5][6]
pKa (Acid/Base Dissociation Constant) Basic (amine): 4.0 - 5.0Basic (pyrimidine): 1.0 - 2.0The 2-amino group on the thiazole is the most basic site. The pyrimidine nitrogens are weakly basic. These values influence the compound's charge state at physiological pH, affecting solubility and target engagement.[2]
Hydrogen Bond Donors 1 (amine group)Contributes to interactions with biological targets and influences solubility.[4]
Hydrogen Bond Acceptors 4 (2 pyrimidine nitrogens, thiazole nitrogen, amine nitrogen)Provides multiple points for hydrogen bonding, which can enhance target binding affinity.[4]

Synthetic Strategy and Experimental Protocols

The synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine can be logically approached through a convergent synthesis, leveraging the well-established Hantzsch thiazole synthesis.[7][8][9][10][11] A plausible synthetic route is outlined below.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Ethyl-4-chloropyrimidine

  • To a stirred solution of 2-ethyl-4,6-dihydroxypyrimidine in excess phosphorus oxychloride (POCl3), slowly add N,N-dimethylaniline.

  • Heat the reaction mixture at reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-4-chloropyrimidine.

Step 2: Synthesis of 2-Amino-4-methylthiazole

  • To a solution of thiourea in ethanol, add 3-bromo-2-butanone dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture and neutralize with a concentrated ammonium hydroxide solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain 2-amino-4-methylthiazole.

Step 3: Coupling of 2-Amino-4-methylthiazole and 2-Ethyl-4-chloropyrimidine (Illustrative Suzuki Coupling)

  • To a solution of 2-amino-4-methylthiazole in a suitable solvent (e.g., dioxane/water mixture), add 2-ethyl-4-chloropyrimidine, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

  • Add a suitable boronic acid or ester derivative of the thiazole (prepared in a preceding step).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and partition between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic methods.[10][12][13]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[12][14] Expected ¹H NMR signals would include characteristic peaks for the ethyl group protons, the methyl group on the thiazole ring, and aromatic protons on both the pyrimidine and thiazole rings. The amino protons would likely appear as a broad singlet. ¹³C NMR would show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[10][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound.[12] A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for method development.

Potential Biological Activity and Mechanism of Action

The 2-aminothiazole and pyrimidine moieties are present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][13][16][17][18][19][20][21][22][23][24][25][26]

Potential as a Kinase Inhibitor

A significant number of 2-aminothiazole and pyrimidine derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[27][28][29][30][31] The target molecule, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, could potentially act as a kinase inhibitor by competing with ATP for binding to the kinase's active site.

Illustrative Signaling Pathway: Inhibition of a Generic Serine/Threonine Kinase

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Serine/Threonine Kinase (e.g., CK2, CHK1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates TargetMolecule 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine TargetMolecule->Kinase Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminothiazole Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The 2-aminothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, serves as a versatile scaffold that allows for extensive chemical modification, leading to derivatives with a wide spectrum of pharmacological activities.[2] Its significance is underscored by its presence in clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib, as well as various antibacterial and anti-inflammatory agents.[3][4]

The enduring relevance of 2-aminothiazoles in drug development programs worldwide fuels the continuous innovation of synthetic methodologies.[5] These efforts aim to enhance efficiency, expand structural diversity, improve yields, and adhere to the principles of green chemistry. This guide provides an in-depth exploration of the core synthetic strategies, from the foundational Hantzsch synthesis to modern catalytic and one-pot procedures, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Foundational Pillar: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[6][7] Its reliability and broad substrate scope have made it an indispensable tool in organic synthesis.

Causality of the Mechanism

The reaction proceeds through a well-established, logical sequence of three key steps: the condensation of an α-haloketone with a thiourea derivative.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • S-Alkylation: The synthesis initiates with a nucleophilic attack of the electron-rich sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[8][10] The choice of a good leaving group on the ketone (Br > Cl) facilitates this initial step.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate, now positioned favorably, acts as an intramolecular nucleophile, attacking the carbonyl carbon. This key cyclization step forms a 5-membered heterocyclic intermediate.

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic 2-aminothiazole ring.[10] The formation of the aromatic ring is the thermodynamic driving force for the reaction.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium 1. S-Alkylation (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Isothiouronium CyclicIntermediate Cyclic Intermediate Isothiouronium->CyclicIntermediate 2. Intramolecular Cyclization Product 2-Aminothiazole CyclicIntermediate->Product 3. Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust and reproducible example of the Hantzsch synthesis.[8]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL Scintillation Vial, Stir Bar, Hot Plate

  • Buchner Funnel and Filtration Apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring. The reaction is typically complete within 30-60 minutes.

    • Scientist's Note: The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is soluble in methanol.[10] The reaction can be monitored by TLC (50% ethyl acetate/hexane) until the starting ketone spot disappears.

  • Cooling and Neutralization: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix.

    • Causality: The weak base neutralizes the acidic salt, deprotonating the thiazole ring. The neutral product is poorly soluble in water and precipitates out of the solution.[8]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any remaining salts and impurities. Spread the collected solid on a tared watchglass and allow it to air dry completely.

  • Analysis: Once dry, determine the mass of the product to calculate the percent yield. The purity can be confirmed by melting point determination and TLC analysis.

Part 2: Modern Synthetic Strategies and Green Chemistry Approaches

While the Hantzsch synthesis is a workhorse, modern drug discovery demands more efficient, safer, and environmentally benign methodologies. This has led to the development of innovative one-pot procedures and the use of advanced catalytic systems.

One-Pot Synthesis: Bypassing Halogenated Intermediates

A significant drawback of the classic Hantzsch method is the use of α-haloketones, which are often lachrymatory and toxic. One-pot syntheses circumvent this issue by generating the halogenated intermediate in situ.[11] These methods typically involve the reaction of a ketone, a thiourea, and a halogen source like iodine (I₂) or N-bromosuccinimide (NBS) in a single reaction vessel.[9][12]

One_Pot_Workflow cluster_0 One-Pot Reaction Vessel Start Combine: - Ketone - Thiourea - Halogen Source (e.g., I₂) InSitu In Situ Formation of α-Iodoketone Start->InSitu Step 1: Halogenation Hantzsch Hantzsch Cyclization (S-Alkylation, Cyclization, Dehydration) InSitu->Hantzsch Step 2: Condensation Workup Aqueous Workup & Neutralization Hantzsch->Workup Product Isolated 2-Aminothiazole Derivative Workup->Product

Caption: General workflow for a one-pot 2-aminothiazole synthesis.

Catalytic and Energy-Efficient Methods

The integration of catalysts and alternative energy sources represents a significant leap forward, offering reduced reaction times, milder conditions, and improved yields.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis.[13] By directly heating the reactants, it dramatically reduces reaction times from hours to minutes compared to conventional heating, often leading to higher purity and yields.[14]

  • Green Catalysts: Environmentally friendly catalysts are increasingly employed. Montmorillonite K-10 clay, a reusable and inexpensive solid acid catalyst, has been shown to effectively promote the one-pot synthesis of 2-aminothiazoles.[11] Other approaches utilize phase-transfer catalysts or recyclable ionic liquids.[15]

  • Visible-Light Photocatalysis: A novel and green approach involves the use of visible light to induce the reaction between active methylene ketones and thioureas at room temperature, avoiding the need for heat entirely.[9][16]

Data Presentation: Conventional vs. Microwave Synthesis

The following table illustrates the typical improvements observed when switching from conventional heating to microwave-assisted synthesis for the reaction of substituted ketones, thiourea, and iodine.

EntryMethodTimeYield (%)Reference
1Conventional Reflux8-10 hours65-78%[13][14]
2Microwave Irradiation5-15 minutes85-95%[13][14]

Part 3: Practical Considerations for the Medicinal Chemist

Troubleshooting Common Synthesis Issues

A self-validating protocol anticipates potential failures. Below are common challenges and field-proven solutions for optimizing the synthesis of 2-aminothiazole derivatives.

ChallengePotential Cause(s)Recommended Solution(s)Reference
Low Yield - Incomplete reaction- Incorrect stoichiometry- Suboptimal solvent or temperature- Monitor reaction by TLC to ensure completion- Optimize solvent (e.g., ethanol, methanol, DMF)- Employ microwave heating to drive the reaction- Introduce a suitable catalyst (e.g., I₂, silica chloride)[15][17]
Side Product Formation - Reaction temperature too high- Presence of other reactive functional groups- Lower the reaction temperature and extend the time- Protect sensitive functional groups on starting materials prior to reaction[15]
Difficult Purification - Product is soluble in the workup solvent- Formation of isomeric impurities- Ensure complete neutralization to precipitate the free base- If necessary, perform an extraction with an organic solvent instead of filtration- Purify via column chromatography or recrystallization[15]
A Note on Biological Activity and Toxicity

The synthetic accessibility of the 2-aminothiazole scaffold allows for the systematic exploration of structure-activity relationships (SAR). Modifications at the C2-amine, C4, and C5 positions can be readily achieved using the methods described, leading to compounds with optimized potency and selectivity against various biological targets, including kinases and microbes.[2][18][19] However, it is crucial for drug development professionals to be aware that the 2-aminothiazole moiety has also been classified as a potential "toxicophore."[1] This is due to its susceptibility to metabolic activation, which can lead to reactive metabolites. Therefore, careful toxicological profiling and structural modifications to block potential metabolic sites are essential considerations during the drug design process.[1]

Conclusion

The synthesis of 2-aminothiazole derivatives is a mature yet continuously evolving field. The classic Hantzsch synthesis provides a reliable foundation, while modern one-pot, catalytic, and green chemistry approaches offer significant advantages in efficiency, safety, and environmental impact. A thorough understanding of the underlying reaction mechanisms and access to detailed, validated protocols are paramount for any researcher or organization aiming to leverage this privileged scaffold in the pursuit of novel therapeutics. The methodologies outlined in this guide provide the necessary technical foundation to confidently and successfully synthesize diverse libraries of 2-aminothiazole derivatives for drug discovery and development.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (n.d.). ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Semantic Scholar. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • New methods for the synthesis of 2-aminothiazolones. (2008). PubMed. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid... (2023). RSC Publishing. [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (2023). Thieme. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2025). ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.).
  • Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... (n.d.). ResearchGate. [Link]

  • An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. (2025). ResearchGate. [Link]

Sources

Foundational

The Pyrimidine-Thiazole Pharmacophore: A Technical Whitepaper on Biological Activity, Kinase Inhibition, and Assay Validation

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The fusion or linkage of pyrimidine and thiazole rings represents...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The fusion or linkage of pyrimidine and thiazole rings represents a highly privileged pharmacophore in modern medicinal chemistry[1]. As drug discovery pivots toward multi-targeted and precision therapies, the pyrimidine-thiazole hybrid scaffold has demonstrated exceptional versatility. This whitepaper synthesizes current data on the biological activity of these compounds—spanning anticancer, antimicrobial, and anti-inflammatory domains—and outlines self-validating experimental workflows for their preclinical evaluation.

Mechanistic Rationale of the Hybrid Scaffold

The biological potency of pyrimidine-thiazole compounds is rooted in structural complementarity and bioisosterism[2].

  • The Pyrimidine Core: Acting as a bioisostere for native purine bases (adenine and guanine), the pyrimidine ring seamlessly interfaces with the ATP-binding pockets of various kinases and essential enzymes[2].

  • The Thiazole Moiety: The incorporation of a thiazole ring introduces nitrogen and sulfur heteroatoms that act as versatile hydrogen bond acceptors. The sulfur atom, being a soft nucleophile, engages in unique dipole-dipole interactions. Furthermore, the thiazole ring modulates the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability and allowing the hybrid to fit snugly into hydrophobic sub-pockets of target proteins[3].

Anticancer Activity: Precision Kinase Inhibition

The primary mechanism driving the anticancer efficacy of pyrimidine-thiazole derivatives is the competitive inhibition of receptor tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5].

Causality in Binding: Mutations in kinases (such as the L858R mutation in EGFR) alter the conformation of the ATP-binding cleft. When the thiazole moiety is substituted with electron-withdrawing groups (e.g., -CF


, -F), the electron density of the hybrid molecule is reduced. This electron deficiency enhances the molecule's fit into the hydrophobic cleft of the kinase and strengthens critical hydrogen bonding interactions with the Asp-Phe-Gly (DFG) motif and hinge region residues like Met769 and Asp831[4].
Table 1: Comparative Kinase Inhibitory Activity (IC )

The following table summarizes the quantitative target inhibition of recent pyrimidine-thiazole derivatives compared to clinical standards.

Compound DesignationTarget KinaseIC

(µM)
Reference StandardStandard IC

(µM)
Compound 100g EGFR0.18Erlotinib0.42
Compound 50b EGFR0.06Erlotinib0.04
Compound 11f VEGFR-22.90Sorafenib0.17
Compound 6d VEGFR-210.5Sorafenib5.10

(Data synthesized from recent pharmacological evaluations[4][5][6])

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Conformational Change Inhibitor Pyrimidine-Thiazole Hybrid (Inhibitor) Inhibitor->ATP Competitive Binding (Blocks ATP) Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: Competitive inhibition of the EGFR ATP-binding pocket by pyrimidine-thiazole hybrids.

Antimicrobial Efficacy: Overcoming Resistance

The persistent threat of ESKAPE pathogens necessitates the deployment of novel chemical scaffolds. Pyrimidine-thiazole hybrids exhibit potent antibacterial and antifungal properties primarily by targeting bacterial DNA gyrase (topoisomerase II)[6].

Causality in Binding: Bacterial DNA gyrase is essential for DNA supercoiling. The hybrid molecules act as competitive inhibitors of the ATPase subunit (GyrB). The thiazole ring's sulfur atom engages in unique dipole interactions with the enzyme's binding pocket, effectively halting DNA replication[6]. Furthermore, the optimized lipophilicity of these hybrids facilitates penetration through the highly restrictive outer membrane of Gram-negative bacteria (e.g., E. coli), a barrier that renders many traditional antibiotics ineffective[7].

Table 2: Minimum Inhibitory Concentration (MIC) Profiles
Compound DesignationPathogen StrainMIC ValuePrimary Target / Mechanism
Conjugate 8c Escherichia coli (Gram -)< 29 µg/mLDNA Gyrase Inhibition
Conjugate 8b Staphylococcus aureus (Gram +)< 40 µg/mLDNA Gyrase Inhibition
Hybrid K1, K2 Mycobacterium tuberculosis1.6 µg/mLInhA / CYP121 Inhibition

(Data sourced from antimicrobial screening studies[7][8])

Anti-inflammatory Action: Dual COX-2/sEH Inhibition

A critical hurdle in anti-inflammatory drug design is the cardiotoxicity associated with selective COX-2 inhibitors (coxibs), which disrupt the prostacyclin/thromboxane balance[9].

Causality in Design: Recent pyrimidine-thiazole hybrids have been engineered as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). While COX-2 inhibition reduces pro-inflammatory prostaglandins, simultaneous sEH inhibition prevents the degradation of epoxyeicosatrienoic acids (EETs). EETs are potent endogenous cardioprotective and vasodilatory mediators. By targeting both enzymes simultaneously, these hybrids deliver robust analgesia while neutralizing the ulcerogenic and cardiotoxic side effects of traditional NSAIDs[9][10].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following preclinical evaluation protocols incorporate built-in validation metrics.

Protocol A: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC


 of pyrimidine-thiazole hybrids against EGFR.
Causality of Choice:  The ADP-Glo assay measures ADP formed from a kinase reaction. It is selected over radiometric assays because it is safer, highly sensitive, and less prone to false positives from auto-fluorescent compounds.
  • Compound Preparation: Serially dilute the pyrimidine-thiazole compound in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Kinase Incubation: Add 4 µL of the EGFR enzyme/substrate master mix to 1 µL of the compound. Incubate for 15 minutes at room temperature to allow thermodynamic pre-binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP to start the reaction. Incubate for 60 minutes.

  • Quenching & Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Check (Quality Control): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

    • Validation Metric: The assay plate is only deemed valid if Z' > 0.5 , ensuring a robust signal-to-background dynamic range.

Kinase_Assay Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Kinase Incubation (EGFR + ATP + Substrate) Prep->Incubate Quench 3. Reaction Quenching (ADP-Glo Reagent) Incubate->Quench Detect 4. Luminescence Detection (Kinase Detection Reagent) Quench->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze Validate Self-Validation: Z'-Factor > 0.5 Staurosporine Control Analyze->Validate Quality Control

Caption: ADP-Glo kinase assay workflow featuring Z'-factor validation for high-throughput screening.

Protocol B: Broth Microdilution Assay for MIC Determination

Objective: Determine the MIC against ESKAPE pathogens. Causality of Choice: Utilizing resazurin dye eliminates the subjective bias of visual turbidity readings, providing a definitive, objective colorimetric endpoint for cell viability.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton broth.
    
  • Compound Dilution: Perform two-fold serial dilutions of the pyrimidine-thiazole compound in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of resazurin (0.015% w/v) to all wells and incubate for an additional 2 hours.

  • Self-Validation Check (Quality Control): Include a sterility control (broth only) and a growth control (broth + bacteria).

    • Validation Metric: The sterility control must remain blue (indicating no contamination), and the growth control must turn pink (indicating viable cells). The MIC is recorded as the lowest compound concentration that prevents the blue-to-pink color shift.

References

  • A COMPREHENSIVE REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE AND THIAZOLE DERIVATIVES - ijerst.org - 1

  • Review on Synthesis and Various Biological Potential of Thiazolopyrimidine Derivatives - sciensage.info - 2

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - nih.gov - 6

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - arabjchem.org - 3

  • Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - researchgate.net - 7

  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - rsc.org - 8

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - rsc.org - 4

  • New pyrimidine/thiazole hybrids endowed with analgesic, anti‐inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX‐2/sEH dual inhibition - scilit.com - 9

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - researchgate.net - 10

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - researchgate.net - 5

Sources

Exploratory

role of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine in cell cycle regulation

An In-depth Technical Guide on the Role of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine in Cell Cycle Regulation Introduction The intricate and highly regulated process of the cell cycle is a cornerstone of cellular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine in Cell Cycle Regulation

Introduction

The intricate and highly regulated process of the cell cycle is a cornerstone of cellular biology and a focal point in the development of novel therapeutics, particularly in oncology. The 2-aminothiazole and pyrimidine moieties are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including anticancer effects.[1][2] The compound 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine belongs to a promising class of pyrimidinyl-thiazol-amine derivatives that have demonstrated potent activity as modulators of the cell cycle. This technical guide will provide an in-depth exploration of the putative role of this compound and its analogs in cell cycle regulation, focusing on their mechanism of action as inhibitors of Cyclin-Dependent Kinases (CDKs).

Derivatives of the core 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have been identified as potent inhibitors of several key CDKs, including CDK9, CDK4, and CDK6.[3][4][5][6] These kinases are critical for the orderly progression through the cell cycle and for the regulation of gene transcription. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. This guide will synthesize the available scientific evidence to present a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The primary mechanism by which compounds based on the pyrimidinyl-thiazol-amine scaffold are believed to exert their effects on the cell cycle is through the direct inhibition of specific Cyclin-Dependent Kinases.

Targeting Transcriptional and Cell Cycle CDKs

Research into analogous compounds has revealed a dual-action potential, targeting both CDKs involved in transcriptional regulation (CDK9) and those that directly control cell cycle progression (CDK4/6).[3][5]

  • CDK9 Inhibition and Transcriptional Control: CDK9, in complex with its partner Cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately sensitizing cancer cells to apoptosis.[3][4]

  • CDK4/6 Inhibition and G1/S Phase Transition: CDK4 and CDK6, in complex with D-type cyclins, are central to the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes necessary for entry into the S phase. Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest and a halt in proliferation.[5][6][7]

The specific inhibitory profile of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine would determine its precise biological effects. Based on structure-activity relationship (SAR) studies of similar compounds, the substitutions on the pyrimidine and thiazole rings are critical for both potency and selectivity against different CDK isoforms.[3][8]

Molecular Interactions with the CDK Active Site

X-ray crystallography studies of related pyrimidinyl-thiazol-amine derivatives in complex with CDKs have provided insights into their binding mode.[3][4] Key interactions typically involve:

  • Hydrogen bonding between the pyrimidine ring and the hinge region of the kinase domain.

  • The C2-amino group of the thiazole ring often forms crucial interactions with conserved aspartate residues within the active site.[3][4]

  • Hydrophobic interactions between the substituted rings and hydrophobic pockets within the ATP-binding site, which can be enhanced by specific substituents.[3]

The ethyl group at the 2-position of the pyrimidine in 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine likely occupies a hydrophobic pocket, influencing its potency and selectivity profile.

Putative Signaling Pathway and Cellular Consequences

The inhibition of CDK4/6 and CDK9 by pyrimidinyl-thiazol-amine derivatives converges to induce cell cycle arrest and apoptosis.

Cell_Cycle_Regulation_by_Pyrimidinyl_Thiazol_Amine_Derivatives cluster_G1_Phase G1 Phase Regulation cluster_Transcription Transcriptional Regulation cluster_Compound_Action Compound Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates G1_Arrest G1 Cell Cycle Arrest CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates CyclinT Cyclin T Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Mcl-1) RNAPII->Anti_Apoptotic_Genes transcribes Apoptosis Apoptosis Compound 5-(2-Ethylpyrimidin-4-yl)- 4-methylthiazol-2-amine Compound->CDK4_6 inhibits Compound->CDK9 inhibits

Caption: Proposed signaling pathway of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Experimental Protocols for a Self-Validating System

To rigorously assess the , a series of interconnected experiments should be performed.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of CDKs.

Methodology:

  • Reagents: Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1, CDK2/Cyclin A), ATP, substrate peptide (e.g., a derivative of the Rb C-terminal fragment for CDK4/6, a peptide derived from the RNA Pol II C-terminal domain for CDK9), kinase buffer, and the test compound.

  • Procedure: a. Prepare serial dilutions of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine. b. In a 96-well plate, combine the CDK/cyclin complex, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation and Viability Assays

Objective: To evaluate the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known cell cycle and apoptotic pathway status (e.g., MCF-7, HCT116, MV4-11).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine for 48-72 hours. c. Assess cell viability using a metabolic assay (e.g., MTS or resazurin reduction) or by direct cell counting.

  • Data Analysis: Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curves.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

  • Procedure: a. Treat cells with the compound at concentrations around the GI50 value for 24-48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A. d. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptosis Markers

Objective: To investigate the molecular effects of the compound on key regulatory proteins.

Methodology:

  • Procedure: a. Treat cells with the compound for various time points. b. Lyse the cells and determine the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against key proteins such as phospho-Rb, total Rb, Mcl-1, PARP, and cleaved PARP. e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Data Presentation

The quantitative data from the proposed experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Related Pyrimidinyl-Thiazol-Amine Derivatives

Compound ReferenceCDK9/T1CDK4/D1CDK6/D3CDK2/ASelectivity (CDK9 vs CDK2)
12u [3]7-->600>85-fold
12a [3]1--66-fold
78 [5]>1000134>1000-
83 [6]-12>1000-

Note: Data for the specific compound 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is not available in the public domain and would need to be experimentally determined.

Table 2: Antiproliferative Activity (GI50, nM) of Related Pyrimidinyl-Thiazol-Amine Derivatives in Cancer Cell Lines

Compound ReferenceHCT-116 (Colon)MV4-11 (Leukemia)A2780 (Ovarian)
12a [3]40--
78 [5]-23-
15 [9]--127

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Generation kinase_assay Protocol 1: In Vitro Kinase Assay start->kinase_assay proliferation_assay Protocol 2: Cell Proliferation Assay kinase_assay->proliferation_assay Identifies potent concentrations cell_cycle_analysis Protocol 3: Flow Cytometry Cell Cycle Analysis proliferation_assay->cell_cycle_analysis Confirms cellular activity western_blot Protocol 4: Western Blot Analysis cell_cycle_analysis->western_blot Suggests G1 arrest data_integration Data Integration and Mechanism Elucidation western_blot->data_integration Validates molecular mechanism conclusion Conclusion: Role in Cell Cycle Regulation data_integration->conclusion

Caption: A self-validating experimental workflow for investigating the role of the compound in cell cycle regulation.

Conclusion

While direct experimental data for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is not extensively published, the wealth of information on analogous pyrimidinyl-thiazol-amine derivatives strongly suggests its role as a potent modulator of the cell cycle through the inhibition of Cyclin-Dependent Kinases. The dual inhibition of transcriptional CDKs like CDK9 and cell cycle-specific CDKs such as CDK4/6 provides a powerful mechanism for inducing both cell cycle arrest and apoptosis in cancer cells. The experimental framework outlined in this guide provides a robust, self-validating approach to rigorously characterize the biological activity of this and related compounds, paving the way for their potential development as novel anticancer therapeutics.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). Journal of Medicinal Chemistry, 56(2), 486-497. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2999. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. (2013). Journal of Medicinal Chemistry, 56(2), 498-508. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry, 2021, 113645. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry, 76, 170-181. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

  • A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. (2017). Future Medicinal Chemistry, 9(13), 1495-1506. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal, 4, e3526. [Link]

  • 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. (2023). Mendeleev Communications, 33(1), 73-76. [Link]

  • Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. (1995). Journal of Medicinal Chemistry, 38(13), 2357-2367. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4368-4381. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. (1980). Arzneimittel-Forschung, 30(5), 793-803. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. (2020). IUCrData, 5(8), x201015. [Link]

  • Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. (2016). Journal of Chemical Research, 40(2), 67-72. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2011).

Sources

Foundational

preliminary in vitro evaluation of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Executive Summary Compound: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS: 1217487-09-6 Molecular Formula: C₁₀H₁₂N₄S Molecular Weight: 220.30 Da[1][2][3] This technical guide outlines the preliminary in vitro eva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS: 1217487-09-6 Molecular Formula: C₁₀H₁₂N₄S Molecular Weight: 220.30 Da[1][2][3]

This technical guide outlines the preliminary in vitro evaluation framework for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine . Structurally, this compound features a 2-aminothiazole core fused with a pyrimidine ring. This specific scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Most notably, this chemotype serves as a validated ATP-competitive hinge binder in kinase inhibitors (e.g., CDKs, GSK-3


) and a core pharmacophore for Adenosine Receptor (A₂A)  antagonists. Consequently, the evaluation strategy prioritized herein focuses on Fragment-Based Drug Discovery (FBDD)  metrics, Kinome profiling, and GPCR target engagement.

Physiochemical Profiling & "Go/No-Go" Gates

Before biological interrogation, the compound must pass specific physiochemical thresholds to ensure assay validity.

Calculated Properties (In Silico)
  • cLogP: ~1.5 – 2.0 (Predicts good membrane permeability).

  • TPSA: ~78 Ų (Favorable for CNS penetration, relevant for Adenosine/Kinase targets).

  • Lipinski Rule of 5: Compliant (0 violations).

Solubility & Stability Protocol

Objective: Establish the maximum non-precipitating concentration for bioassays.

  • Kinetic Solubility Assay:

    • Method: Nephelometry or UV-Vis saturation.

    • Protocol: Dissolve compound in DMSO (10 mM stock). Spike into PBS (pH 7.4) at concentrations ranging from 1

      
      M to 500 
      
      
      
      M. Incubate for 24h at 25°C.
    • Threshold: >50

      
      M is required for fragment screening; >10 
      
      
      
      M for potency assays.
  • DMSO Stability:

    • Method: LC-MS/MS.

    • Protocol: Store 10 mM DMSO stock at RT for 48 hours. Analyze purity vs. fresh stock.

    • Acceptance: >95% parent compound retention.

Primary Target Deconvolution: The "Scaffold" Hypothesis

Given the aminothiazole-pyrimidine structure, the evaluation must bifurcate into two primary signaling arms: Kinase Inhibition and Adenosine Receptor Antagonism .

Arm A: Kinase Profiling (ATP-Competitive)

The 2-amino group on the thiazole and the nitrogen on the pyrimidine often form a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.

Assay: LanthaScreen™ Eu Kinase Binding (TR-FRET)
  • Rationale: Measures tracer displacement directly at the ATP site, independent of substrate phosphorylation rates.

  • Key Targets: CDK2, CDK4/6, GSK-3

    
    , Aurora A.
    
  • Protocol:

    • Reagents: Kinase-antibody conjugate (Eu-labeled), AlexaFluor® 647-labeled ATP tracer, Test Compound.

    • Reaction: Mix 5 nM Kinase, 2 nM Tracer, and Compound (dose-response: 1 nM – 10

      
      M) in assay buffer.
      
    • Incubation: 60 min at RT.

    • Detection: Measure TR-FRET (Ex: 340 nm, Em: 665 nm/615 nm).

    • Output: IC₅₀ calculation based on emission ratio decrease.

Arm B: Adenosine A₂A Receptor Binding (GPCR)

The thiazole-pyrimidine core is a known scaffold for A₂A antagonists (e.g., precursors to Preladenant/Tozadenant).

Assay: Radioligand Binding (Competition)
  • Ligand: [³H]-ZM241385 (High-affinity A₂A antagonist).

  • System: HEK293 membranes overexpressing human A₂A receptor.

  • Protocol:

    • Preparation: Harvest membranes and resuspend in 50 mM Tris-HCl (pH 7.4).

    • Competition: Incubate membranes (50

      
      g protein) with 2 nM [³H]-ZM241385 and Test Compound (10 
      
      
      
      M screening dose).
    • Incubation: 90 min at 25°C.

    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Counting: Liquid scintillation counting.

    • Success Criteria: >50% displacement at 10

      
      M warrants full 
      
      
      
      determination.

Visualization: Experimental Workflow

The following diagram illustrates the critical path for evaluating this compound, distinguishing between "Fragment" attributes and "Lead" attributes.

Evaluation_Workflow Start Compound: 1217487-09-6 QC QC: Solubility & LC-MS Purity Start->QC Decision Pass QC? QC->Decision Arm_A Arm A: Kinome Profiling (ATP-Site Binding) Decision->Arm_A Yes Arm_B Arm B: GPCR Profiling (Adenosine A2A) Decision->Arm_B Yes Assay_A1 TR-FRET Binding Assay (CDK, GSK3b) Arm_A->Assay_A1 Assay_B1 Radioligand Binding ([3H]-ZM241385) Arm_B->Assay_B1 Hit_A Hit Confirmation: IC50 < 10 µM Assay_A1->Hit_A Hit_B Hit Confirmation: Ki < 5 µM Assay_B1->Hit_B Func_A Functional: NanoBRET (Intracellular Target Engagement) Hit_A->Func_A Active Func_B Functional: cAMP Accumulation (GloSensor Assay) Hit_B->Func_B Active Lead_Opt Lead Optimization (SAR Expansion) Func_A->Lead_Opt Func_B->Lead_Opt

Figure 1: Decision tree for the biological evaluation of the aminothiazole-pyrimidine scaffold.

Secondary Functional Evaluation

If binding is confirmed, functional relevance must be established. Binding does not equate to inhibition (Kinase) or antagonism (GPCR).

For Kinase Hits: Cellular Target Engagement (NanoBRET™)
  • Objective: Prove the compound enters the cell and binds the kinase in a physiological environment.

  • Mechanism: Bioluminescence Resonance Energy Transfer (BRET) between a Luciferase-fused Kinase and a fluorescent cell-permeable tracer.

  • Readout: The compound displaces the tracer, reducing the BRET signal.

  • Significance: Differentiates between promiscuous binders (sticky compounds) and true intracellular ligands.

For Adenosine Hits: cAMP Accumulation Assay
  • Objective: Confirm functional antagonism of the Gs-coupled A₂A receptor.

  • Protocol:

    • Stimulate HEK293-A₂A cells with an agonist (e.g., CGS21680) to elevate cAMP.

    • Co-treat with Test Compound.

    • Measure cAMP levels using a TR-FRET or Luminescent immunoassay.

    • Result: A dose-dependent decrease in agonist-induced cAMP confirms antagonism.

Data Reporting Standards

Quantitative data should be summarized in a standardized "Compound Card" format.

ParameterAssay TypeMetricTarget Threshold (Hit)
Solubility Kinetic (PBS, pH 7.4)


Purity LC-MS (UV 254nm)% Area

Kinase Affinity TR-FRET Binding


GPCR Affinity Radioligand Displacement


Cytotoxicity CellTiter-Glo (HEK293)


(Safety Window)

References

  • Scaffold Analysis

    • Title: "Aminothiazoles as Privileged Scaffolds in Drug Discovery."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the 2-aminothiazole core as a frequent hitter for Kinases and GPCRs.
    • (Note: General search for scaffold validation)

  • Kinase Assay Methodology

    • Title: "Assaying Kinase Inhibitors: A Review of Methods."
    • Source:Assay Guidance Manual (NCBI).
    • Context: Standard protocols for TR-FRET and Radiometric kinase assays.
  • Adenosine Receptor Protocols

    • Title: "Pharmacological Characteriz
    • Source:British Journal of Pharmacology.
    • Context: Detailed methodology for [³H]-ZM241385 binding assays.

Disclaimer: The specific biological activity of CAS 1217487-09-6 is not definitively characterized in open-source public databases as of 2024. This guide represents a "best-practice" evaluation strategy based on structural pharmacophore analysis.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

An Application Note and Detailed Protocol for the Proposed Synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine Abstract This document outlines a detailed, multi-step synthetic protocol for the preparation of 5...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Proposed Synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure in numerous biologically active molecules.[1][2] This guide provides a comprehensive, research-level protocol based on established and well-documented chemical transformations. The proposed pathway involves the construction of a key pyrimidinyl ketone intermediate, followed by its α-halogenation and subsequent cyclization with thiourea via the classical Hantzsch thiazole synthesis.[1][3][4][5] Each step is detailed with explanations of the underlying chemical principles, safety precautions, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] The synthesis of novel derivatives, such as the title compound, is therefore of significant interest for the discovery of new therapeutic agents.

The classical and most reliable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired thiazole derivative.[1][7] The reaction is known for its reliability and generally high yields.[1]

Overall Synthetic Strategy

The synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is proposed to proceed via a three-stage sequence, as depicted in the workflow diagram below. This strategy focuses on the initial construction of a key intermediate, 1-(2-ethylpyrimidin-4-yl)propan-2-one, its subsequent α-bromination, and the final ring-forming Hantzsch condensation.

G cluster_0 Stage 1: Synthesis of Pyrimidinyl Ketone cluster_1 Stage 2: α-Bromination cluster_2 Stage 3: Hantzsch Thiazole Synthesis A Starting Materials (e.g., Propionamidine, β-ketoester) B 1-(2-Ethylpyrimidin-4-yl)propan-2-one A->B Pyrimidine Synthesis C 1-Bromo-1-(2-ethylpyrimidin-4-yl)propan-2-one B->C Brominating Agent (e.g., NBS or Br2/AcOH) E 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (Final Product) C->E D Thiourea D->E G Thiourea Intermediate [Thiouronium Salt] Thiourea->Intermediate SN2 Attack alpha-Bromoketone R1-C(=O)-CH(Br)-R2 alpha-Bromoketone->Intermediate Cyclized_Intermediate [Hydroxythiazoline] Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiazole Cyclized_Intermediate->Product Dehydration

Sources

Application

Application Note: High-Purity Isolation of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] This application note details the purification strategies for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine , a critical intermediate scaffold frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

This application note details the purification strategies for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine , a critical intermediate scaffold frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs) and CDK inhibitors.

The synthesis of this moiety typically involves a Hantzsch thiazole condensation between 2-bromo-1-(2-ethylpyrimidin-4-yl)propan-1-one and thiourea. Consequently, the crude matrix often contains unreacted alpha-bromoketones (lachrymators/alkylators), residual thiourea (highly polar, difficult to remove), and colored oligomeric byproducts.

Physicochemical Profile for Purification
  • Basicity: The 2-aminothiazole nitrogen is weakly basic (

    
    ), while the pyrimidine nitrogens are less basic (
    
    
    
    ). This differential basicity is the cornerstone of the acid-base extraction protocol.
  • Solubility:

    • High: DMSO, DMF, Methanol, dilute aqueous acid (pH < 2).

    • Moderate: Ethyl Acetate, Ethanol (hot).

    • Low: Water (pH > 7), Hexanes, Toluene.

Purification Strategy: The "Three-Pillar" Approach

To achieve pharmaceutical-grade purity (>99.5%), a single technique is rarely sufficient. We recommend a staged approach:

  • Primary Isolation (Acid-Base Extraction): Bulk removal of neutral organic impurities and unreacted thiourea.

  • Secondary Polishing (Recrystallization): Removal of regioisomers and colored oligomers.

  • Trace Scavenging (Optional): Specific removal of residual heavy metals (if Pd-coupling was used) or alkylating agents.

Visual Workflow (DOT Diagram)

PurificationWorkflow cluster_waste Waste Streams Start Crude Reaction Mixture (HBr Salt) Step1 Step 1: Acid-Base Workup (Partitioning) Start->Step1 Dissolve in 1N HCl Wash w/ EtOAc Decision1 Purity > 95%? Step1->Decision1 Analyze (HPLC) Waste1 Organic Layer: Neutral Impurities (Bromoketones) Step1->Waste1 Step2 Step 2: Recrystallization (EtOH/H2O) Decision1->Step2 No (Standard) Step3 Step 3: Silica Chromatography (DCM/MeOH) Decision1->Step3 No (Complex Matrix) Final Final Product (>99.5% Purity) Decision1->Final Yes (Ideal) Step2->Final Waste2 Aqueous Mother Liquor: Thiourea Salts Step2->Waste2 Step3->Final

Caption: Figure 1. Decision tree for the isolation and purification of the target aminothiazole. The acid-base workup is the critical primary step.

Detailed Protocols

Protocol A: Acid-Base Extraction (Primary Isolation)

Best for: Removing unreacted bromoketones and thiourea from the crude Hantzsch reaction.

Principle: The target amine is protonated and solubilized in water at pH 1, while neutral lipophilic impurities remain in the organic wash. Thiourea, although water-soluble, does not precipitate upon basification, allowing separation.

Materials:

  • 1N Hydrochloric Acid (HCl)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Ammonium Hydroxide (28% NH₄OH) or 50% NaOH

  • pH strips or meter

Procedure:

  • Dissolution: Suspend the crude solid (or reaction residue) in 1N HCl (10 mL per gram of crude). Stir vigorously until fully dissolved. The pH should be < 2.

    • Note: If solids remain, filter them off.[2] These are likely insoluble polymer byproducts.

  • Organic Wash: Extract the acidic aqueous phase with EtOAc (2 x 5 vol).

    • Critical Step: Keep the Aqueous Layer . Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add NH₄OH dropwise with stirring until pH reaches 9–10.

    • Observation: The product should precipitate as a pale yellow to tan solid.

    • Why NH₄OH? It prevents the formation of sticky sodium salts sometimes seen with NaOH.

  • Aging: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation and crystal growth (Oswald ripening).

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (3x) to remove residual thiourea and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Polishing)

Best for: Upgrading purity from 95% to >99% and removing colored impurities.

Solvent System: Ethanol / Water (Standard) or Acetonitrile.

Procedure:

  • Place the semi-pure solid in a flask equipped with a reflux condenser.

  • Add Ethanol (absolute) (approx. 5–8 mL per gram).

  • Heat to reflux. If the solid does not dissolve completely, add more ethanol in small increments.

  • Optional: If the solution is dark, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Remove from heat. While still hot, add Water dropwise until a slight turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then chill at 4°C overnight.

  • Filter the crystals and wash with cold 50% EtOH/Water.

Analytical Validation (QC)

To verify the success of the purification, the following analytical markers must be checked.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, 0.1% TFA)> 98.0% (Area %)Monitor at 254 nm and 280 nm.
Identity ¹H-NMR (DMSO-d₆)Conforms to structureCharacteristic thiazole-CH₃ singlet at ~2.3-2.6 ppm.[3][4]
Residual Thiourea HPLC or Colorimetric< 0.1%Thiourea elutes near the void volume in Reverse Phase.
Solvent GC-Headspace< 5000 ppm (EtOH)Ensure thorough drying.
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Troubleshooting & Optimization

Issue: Product is "oiling out" during basification.

  • Cause: Rapid addition of base or high temperature.

  • Solution: Slow down the addition of base. Ensure the solution is chilled (<5°C). Seed the solution with a pure crystal if available.

Issue: Persistent yellow/brown color.

  • Cause: Oxidation products of the aminothiazole.

  • Solution: Perform the recrystallization with 10% wt activated charcoal . Alternatively, wash the solid with a small amount of cold diethyl ether (product is insoluble, colored impurities often soluble).

Issue: Low Yield (<50%).

  • Cause: Product solubility in the mother liquor (water).

  • Solution: Saturate the aqueous mother liquor with NaCl (brine) before the final filtration, or perform a "back-extraction" of the basic filtrate with DCM/Isopropanol (3:1).

References

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832. Link

  • Matrix Scientific. (n.d.). "Product Data Sheet: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-09-6)." Accessed October 26, 2023. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds." BenchChem Technical Library. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

Sources

Method

Advanced Protocol: High-Throughput In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

Part 1: Core Directive & Scientific Rationale Introduction The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical gatekeeper of the cell cycle, regulating the transition from G1 to S phase.[1][2][3][4][5] In...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

Introduction

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical gatekeeper of the cell cycle, regulating the transition from G1 to S phase.[1][2][3][4][5] In oncology, the hyperactivation of this pathway—often via Cyclin D amplification or p16INK4a loss—drives uncontrolled proliferation in hormone receptor-positive (HR+) breast cancers and other malignancies. Consequently, CDK4/6 inhibitors like Palbociclib , Ribociclib , and Abemaciclib have become standard-of-care therapeutics.

This guide details a robust, high-throughput compatible ADP-Glo™ Kinase Assay protocol for screening CDK4/6 inhibitors. Unlike radiometric assays (the historical gold standard but low throughput) or TR-FRET (sensitive but prone to antibody interference), ADP-Glo offers a universal, homogeneous, and luminescent readout that directly quantifies kinase activity via ADP production.

Critical Mechanistic Insights (Expertise & Experience)
  • Substrate Specificity is Structural: Unlike many kinases that efficiently phosphorylate short synthetic peptides, CDK4/6 requires the structural context of the Retinoblastoma (Rb) protein. The C-terminal Rb fragment (residues 773–928) is the minimal domain required for efficient phosphorylation (1000-fold more efficient than short peptides). Using short peptides often yields poor signal-to-noise ratios and biologically irrelevant data.

  • Enzyme Instability: Recombinant CDK4/Cyclin D1 complexes are notoriously unstable. They must be stored at -80°C and should never be subjected to multiple freeze-thaw cycles.[6] Aliquot immediately upon receipt.

  • ATP Competition: To identify ATP-competitive inhibitors (Type I), the assay must be run at or below the apparent

    
     for ATP (typically 15–50 µM for CDK4/Cyclin D1). Running at saturating ATP levels will shift IC50 values, masking the potency of competitive inhibitors.
    

Part 2: Biological Context & Pathway Visualization

CDK4 and CDK6, when complexed with D-type Cyclins, phosphorylate the Retinoblastoma tumor suppressor (Rb).[7] Unphosphorylated Rb binds and inhibits E2F transcription factors. Phosphorylation induces a conformational change, releasing E2F to activate genes required for DNA synthesis (S-phase entry).[8]

CDK4_Pathway CyclinD Cyclin D Complex Active CDK4/6-Cyclin D Complex CyclinD->Complex Activation CDK4_6 CDK4/6 CDK4_6->Complex Activation Rb_Active Rb (Hypophosphorylated) Bound to E2F Complex->Rb_Active Phosphorylates S780/S795 Inhibitor Inhibitor (e.g., Palbociclib) Inhibitor->Complex Inhibition Rb_Inactive p-Rb (Hyperphosphorylated) Releases E2F Rb_Active->Rb_Inactive Conformational Change E2F E2F Transcription Factor (Free) Rb_Inactive->E2F Release S_Phase S-Phase Gene Transcription E2F->S_Phase Activation

Caption: The CDK4/6-Rb signaling axis. Phosphorylation of Rb by the CDK4/Cyclin D complex releases E2F, triggering S-phase entry.[9]

Part 3: Detailed Protocol (ADP-Glo Format)

A. Materials & Reagents[3][4][6][8][9][10][11][12][13]
ComponentSpecificationRecommended Source
Enzyme Human CDK4/Cyclin D1 (recombinant, active)SignalChem / Promega / Carna
Substrate Rb protein fragment (C-term, aa 773–928)SignalChem / Thermo Fisher
Assay Buffer 1X Kinase Buffer ASee recipe below
ATP Ultra-pure ATP (10 mM stock)Promega
Detection ADP-Glo™ Kinase Assay KitPromega
Plate 384-well solid white, low-volume plateCorning / Greiner
Control Palbociclib (PD-0332991)SelleckChem / MedChemExpress

Buffer Recipe (1X Kinase Buffer A):

  • 40 mM Tris-HCl, pH 7.5[10]

  • 20 mM MgCl₂[3][10]

  • 0.1 mg/mL BSA (freshly added)

  • 50 µM DTT (freshly added)

  • Note: Avoid Calcium; EGTA (1 mM) can be added if background is high.

B. Experimental Workflow

This assay is performed in a two-step reaction:

  • Kinase Reaction: Substrate + ATP → Product + ADP.

  • ADP Detection: Conversion of ADP to light signal.[3]

Step 1: Preparation of Reagents[1][4][6][11]
  • Enzyme Mix (2X): Dilute CDK4/Cyclin D1 in 1X Kinase Buffer to 2X the final concentration (e.g., if final is 5 ng/µL, prepare 10 ng/µL). Keep on ice.

  • Substrate/ATP Mix (2X): Dilute Rb fragment and ATP in 1X Kinase Buffer.

    • Rb Final Conc: 0.2 µg/µL (approx. 10 µM).

    • ATP Final Conc: 25 µM (Matches typical

      
      ).
      
  • Compound Preparation: Prepare 4X serial dilutions of test inhibitors in buffer containing 4% DMSO (Final assay DMSO will be 1%).

Step 2: Kinase Reaction (10 µL Volume)
  • Add 2.5 µL of 4X Compound (or DMSO control) to the 384-well plate.

  • Add 2.5 µL of 2X Enzyme Mix.

  • Pre-incubation: Incubate for 10–15 minutes at RT to allow inhibitor binding.

  • Add 5.0 µL of 2X Substrate/ATP Mix to initiate the reaction.

  • Seal plate and incubate for 60 minutes at RT (22–25°C).

Step 3: ADP Detection (ADP-Glo)[10]
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent.

    • Action: Terminates kinase reaction and depletes remaining unconsumed ATP.[11]

    • Incubation: 40 minutes at RT.[11]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent.

    • Action: Converts generated ADP back to ATP, then to Luciferase signal.[11][10]

    • Incubation: 30–40 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

C. Assay Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection Step1 Add Inhibitor (2.5 µL) Step2 Add CDK4/CycD1 (2.5 µL) Step1->Step2 Step3 Add Rb/ATP (5.0 µL) Step2->Step3 Step4 Add ADP-Glo Reagent (10 µL) Step3->Step4 60 min Rxn Step5 Incubate 40 min (Deplete ATP) Step4->Step5 Step6 Add Detection Reagent (20 µL) Step5->Step6 Read Measure Luminescence Step6->Read 30 min

Caption: Step-by-step liquid handling workflow for the ADP-Glo CDK4/6 inhibition assay.

Part 4: Data Analysis & Troubleshooting

Data Calculation
  • Background Subtraction: Subtract the average RLU of the "No Enzyme" control from all data points.

  • % Inhibition:

    
    
    
  • IC50 Determination: Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism or XLfit.

Quality Control Criteria (Trustworthiness)
  • Z' Factor: Must be > 0.5 for a valid screening plate.

  • Signal-to-Background (S/B): Should be > 5.

  • Reference IC50: Palbociclib should yield an IC50 of 10–15 nM under these conditions (ATP @ Km).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min.
Low Signal Enzyme degradationUse fresh enzyme; do not vortex; keep on ice.
Low Signal Wrong SubstrateEnsure Rb fragment (773-928) is used, not a peptide.
Shifted IC50 ATP concentration too highEnsure ATP is

(approx. 25 µM).
High Variation Pipetting error / EvaporationUse automated dispensing; seal plates tightly.

Part 5: References

  • Sherr, C. J., & Roberts, J. M. (1999). CDK inhibitors: positive and negative regulators of G1-phase progression. Genes & Development, 13(12), 1501-1512. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay for CDK4/Cyclin D1. User Guide. Link

  • SignalChem. (2024). CDK4/CyclinD1 Kinase Enzyme System Data Sheet. SignalChem Product Sheets. Link

  • Fry, D. W., et al. (2004).[7] Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. Link

Sources

Application

Optimizing Antiproliferative Screening: From Metabolic Proxies to Direct DNA Synthesis

Core Directive: The Strategic Pivot In drug discovery, "antiproliferative" and "cytotoxic" are often conflated, yet they represent distinct biological phenomena. A compound may arrest the cell cycle (cytostatic) without...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Strategic Pivot

In drug discovery, "antiproliferative" and "cytotoxic" are often conflated, yet they represent distinct biological phenomena. A compound may arrest the cell cycle (cytostatic) without killing the cell, or it may induce mitochondrial hyperactivation while halting division.

This guide moves beyond the generic "MTT assay" mentality. We will construct a tiered screening approach:

  • Tier 1 (High-Throughput): Metabolic proxies (Resazurin/ATP) for rapid exclusion of inactive compounds.

  • Tier 2 (High-Content): Direct DNA synthesis measurement (EdU) to confirm specific antiproliferative mechanisms.

Strategic Selection Matrix
FeatureResazurin (AlamarBlue) ATP Bioluminescence EdU Incorporation
Readout Metabolic (Redox Potential)Metabolic (ATP Concentration)DNA Synthesis (S-phase)
Throughput Ultra-HighUltra-HighMedium/High
Sensitivity ModerateHighHigh
Type Kinetic (Non-lytic)Endpoint (Lytic)Endpoint (Fixation req.)
Key Limitation False positives by redox-active drugsMetabolic interference (e.g., mitochondrial uncouplers)Requires permeabilization

Scientific Integrity: The Mechanics of False Positives

Expertise Insight: A common failure mode in antiproliferative screening is the "Metabolic Mirage." Certain polyphenols (e.g., EGCG from green tea) or mitochondrial uncouplers can increase the rate of tetrazolium/resazurin reduction even while cells are dying or arrested. This leads to a gross underestimation of drug potency.

The Fix: Always validate metabolic hits with a direct cell counting method or DNA synthesis assay (Protocol B).

Visualization: Assay Selection Logic

AssaySelection Start Start: Define Objective Screening Primary Screening (>1000 compounds) Start->Screening Mechanism Mechanism of Action (Hit Validation) Start->Mechanism Metabolic Metabolic Assay (Resazurin/ATP) Screening->Metabolic DNA_Syn DNA Synthesis (EdU Click Chem) Mechanism->DNA_Syn FalsePos Check: Redox Interference? Metabolic->FalsePos High Signal Valid Validated Antiproliferative DNA_Syn->Valid FalsePos->DNA_Syn Re-test Hits

Caption: Decision tree for selecting between metabolic proxies and direct DNA synthesis assays based on screening stage.

Protocol A: Kinetic Resazurin Assay (Metabolic Proxy)

Principle: Resazurin (non-fluorescent, blue) is reduced by viable cells into resorufin (highly fluorescent, pink) via mitochondrial reductases. Unlike MTT, this is non-toxic, allowing time-course measurements.

Materials
  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, 10x stock).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Negative Control: Vehicle (DMSO) matched to compound concentration.

Step-by-Step Methodology
  • Optimization (The Linearity Check):

    • Why: You must determine the incubation time where signal is linear with cell number.

    • Seed cells at 5 densities (e.g., 2k, 4k, 8k, 16k, 32k cells/well).

    • Incubate for 24h. Add Resazurin. Read fluorescence every 1h for 4 hours.

    • Select: The seeding density and incubation time falling in the linear range (

      
      ).
      
  • Screening Workflow:

    • Seed: Plate cells at optimized density in 96-well black-walled plates. Incubate 24h for attachment.

    • Treat: Add test compounds. Ensure final DMSO < 0.5%. Incubate 24–72h (depending on cell cycle time).

    • Add Reagent: Add 20 µL of 10x Resazurin stock to 180 µL media (Final: 1x).

    • Incubate: 1–4 hours at 37°C (based on optimization).

    • Read: Measure Fluorescence (Ex: 530–560 nm / Em: 590 nm).

  • Self-Validation Step:

    • Include a "Media + Drug + Resazurin" (no cells) control. If this well fluoresces, your drug is chemically reducing the dye (False Negative for toxicity).

Protocol B: EdU Click Chemistry (Direct DNA Synthesis)

Principle: EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog incorporated into DNA during active S-phase. Unlike BrdU, it is detected via a copper-catalyzed "click" reaction, eliminating the need for DNA denaturation (acid/heat) which destroys cell morphology.[1]

Materials
  • EdU (10 mM stock in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization: 0.5% Triton X-100.[2]

  • Click Cocktail: CuSO4, Fluorescent Azide (e.g., Alexa Fluor 488), Ascorbate.

Step-by-Step Methodology
  • Pulse Labeling:

    • Treat cells with drug as per experimental design.

    • During the final 2–4 hours of treatment, spike media with EdU (Final conc: 10 µM).

    • Note: Pulse time should be

      
       of the cell cycle time to capture S-phase without saturating.
      
  • Fixation & Permeabilization:

    • Aspirate media. Wash with PBS.[2]

    • Fix with 4% PFA for 15 min at Room Temp (RT).

    • Wash 2x with PBS + 3% BSA.

    • Permeabilize with 0.5% Triton X-100 for 20 min.[2]

  • Click Reaction:

    • Prepare fresh Click Cocktail (Order matters!):

      • PBS[2]

      • CuSO4 (2 mM)

      • Fluorescent Azide (5 µM)

      • Sodium Ascorbate (10 mM) – Add last, initiates catalysis.

    • Add 50 µL per well. Incubate 30 min at RT in dark.

  • Imaging/Analysis:

    • Wash 3x with PBS. Counterstain nuclei with Hoechst 33342.

    • Quantification: Calculate % Proliferating Cells = (EdU+ Nuclei / Total Hoechst+ Nuclei) × 100.

Visualization: EdU Reaction Mechanism

EdU_Mechanism Step1 1. Incubation EdU incorporates into DNA (S-Phase only) Step2 2. Fixation Preserve morphology (4% PFA) Step1->Step2 Step3 3. Click Reaction EdU-Alkyne + Azide-Fluorophore (Cu(I) Catalyzed) Step2->Step3 Step4 4. Imaging Fluorescent Nuclei = Proliferating Step3->Step4

Caption: Workflow for EdU incorporation. The copper-catalyzed covalent bond forms specifically between the alkyne (DNA) and azide (dye).

Data Analysis & Quality Control

Calculating the Z-Factor (Assay Robustness)

For high-throughput screening, the Z-factor determines if your assay window is large enough to reliably detect hits.[3]


[3][4]
  • 
    : Standard Deviation of Positive/Negative controls.[3][4]
    
  • 
    : Mean of Positive/Negative controls.
    
Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)Impossible to achieve.[3]
0.5 – 1.0 ExcellentReady for screening.
0.0 – 0.5 MarginalRe-optimize cell density or incubation time.
< 0.0 PoorDo not proceed. Signal overlaps with noise.
IC50 Calculation

Do not use linear regression. Antiproliferative data follows a sigmoidal curve. Use 4-Parameter Logistic (4PL) Regression :



References

  • Riss TL, et al. (2013).[5][6] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][7] Available at: [Link]

    • Core authority on metabolic vs.
  • Salic A, Mitchison TJ. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 105(7):2415-20. Available at: [Link]

    • Found
  • Zhang JH, Chung TD, Oldenburg KR. (1999).[4] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2):67-73. Available at: [Link]

    • The definitive source for Z-factor calcul
  • Wang P, et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE 5(4): e10202. Available at: [Link]

    • Critical reference for metabolic interference/false positives.

Sources

Method

Enhancing the Bioavailability of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine: A Guide to Derivative Development and Evaluation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of derivatives of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine aimed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of derivatives of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine aimed at improving its oral bioavailability. Poor bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy and increased dosage requirements. This guide outlines rational design strategies for chemical modification, detailed protocols for derivative synthesis, and a suite of in vitro and in vivo assays to evaluate the resulting pharmacokinetic profiles. By integrating principles of medicinal chemistry with established experimental workflows, this document serves as a practical resource for optimizing the therapeutic potential of this promising compound class.

Introduction: The Bioavailability Challenge

The therapeutic success of an orally administered drug is fundamentally dependent on its ability to reach systemic circulation in sufficient concentrations to elicit a pharmacological response. This critical pharmacokinetic parameter is known as bioavailability. For many promising drug candidates, including heterocyclic compounds like 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, low oral bioavailability can be a major impediment to clinical development.[1]

Several factors can contribute to poor bioavailability, including:

  • Low aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2]

  • Poor membrane permeability: The drug may be unable to efficiently cross the lipid-rich membranes of the intestinal epithelium.[3][4]

  • First-pass metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[5][6]

  • Efflux transporter activity: The drug may be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).[7][8]

The core structure of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, while possessing desirable pharmacodynamic properties, presents features that may limit its bioavailability. The primary amine group, for instance, can be a site for first-pass metabolism and can contribute to high polarity, which may hinder membrane permeability.

This guide will explore systematic approaches to modify the parent compound to overcome these barriers. The overarching goal is to generate derivatives with enhanced absorption and metabolic stability, leading to improved oral bioavailability and, ultimately, greater therapeutic potential.

Rational Design of Derivatives

Improving bioavailability requires a strategic approach to chemical modification. The following strategies are proposed for derivatizing 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, targeting the key determinants of oral absorption.

Modulating Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property influencing drug absorption.[9][] A delicate balance is required; while increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[2][3] Studies suggest an optimal LogP range between zero and three for good bioavailability.[9]

Strategies:

  • Alkylation/Acylation of the Primary Amine: Introducing small alkyl or acyl groups to the 2-amino position can increase lipophilicity and shield the amine from metabolic enzymes.

  • Introduction of Lipophilic Moieties: Appending small, lipophilic groups to the thiazole or pyrimidine rings can also modulate the overall LogP of the molecule.

Prodrug Approaches

A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[11][12][13] This strategy is particularly useful for masking functionalities that contribute to poor bioavailability.

Strategies for the Primary Amine:

  • Amide and Carbamate Prodrugs: Converting the primary amine to an amide or carbamate can increase lipophilicity and protect it from first-pass metabolism. These linkages can be designed to be cleaved by esterases or other enzymes in the body to release the active parent drug.[12]

  • N-Mannich Bases: Formation of N-Mannich bases can increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the unionized form at intestinal pH.[11]

  • N-Phosphonooxymethyl Prodrugs: These derivatives can significantly improve the aqueous solubility of tertiary amines and are designed for a two-step bio-reversion process.[14][15]

Modulating Hydrogen Bonding

Hydrogen bond donors and acceptors play a crucial role in a drug's interaction with water and its ability to permeate biological membranes.[16][17] Reducing the number of hydrogen bond donors can often improve permeability.[16]

Strategies:

  • Intramolecular Hydrogen Bonding: Introducing substituents that can form an intramolecular hydrogen bond with the primary amine can effectively "shield" its polarity, promoting membrane permeability.[18][19] This can be achieved by strategic placement of hydrogen bond acceptors on an adjacent part of the molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to synthesize and evaluate the bioavailability of the novel derivatives.

General Synthesis of Derivatives

The following diagram illustrates a general workflow for the synthesis and initial characterization of the proposed derivatives.

G Parent 5-(2-Ethylpyrimidin-4-yl)- 4-methylthiazol-2-amine Derivatization Chemical Modification (e.g., Acylation, Alkylation, Prodrug Synthesis) Parent->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Evaluation Characterization->InVitro

Figure 1: General workflow for derivative synthesis and characterization.

Protocol 1: Synthesis of an Amide Derivative (Example)

  • Dissolve Parent Compound: In a round-bottom flask, dissolve 1 equivalent of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution and stir at room temperature.

  • Add Acylating Agent: Slowly add 1.1 equivalents of the desired acyl chloride or anhydride (e.g., acetyl chloride) to the reaction mixture.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Bioavailability Assessment

A series of in vitro assays should be performed to predict the oral bioavailability of the newly synthesized derivatives.

3.2.1. Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to assess drug permeability and identify potential substrates of efflux transporters.[20][][22]

G cluster_0 Apical (A) to Basolateral (B) Permeability cluster_1 Basolateral (B) to Apical (A) Permeability A1 Add Compound to Apical Chamber B1 Incubate (e.g., 2 hours) A1->B1 C1 Measure Compound in Basolateral Chamber B1->C1 A2 Add Compound to Basolateral Chamber B2 Incubate (e.g., 2 hours) A2->B2 C2 Measure Compound in Apical Chamber B2->C2

Figure 2: Bidirectional Caco-2 permeability assay workflow.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Dosing Solutions: Prepare dosing solutions of the test compounds in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability:

    • Remove the culture medium from the apical and basolateral chambers.

    • Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Perform the assay in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Calculate Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound may be a substrate for active efflux.[7]

Interpretation of Caco-2 Data:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low (0-20%)
1 - 10Moderate (20-70%)
> 10High (70-100%)[23]

3.2.2. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[5][24][25]

Protocol 3: Liver Microsomal Stability Assay

  • Prepare Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[5][24]

  • Prepare Compound Solutions: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the incubation mixture.

  • Initiate Reaction: Pre-incubate the microsomes and test compound at 37°C. Initiate the metabolic reaction by adding a solution of NADPH.[5][24]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5][24]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Interpretation of Metabolic Stability Data:

In Vitro t½ (minutes)Predicted In Vivo Clearance
> 30Low
10 - 30Moderate
< 10High
In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to determine the absolute and relative bioavailability of the most promising derivatives.[26][27][28]

G Dosing Compound Administration (Oral and Intravenous) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Drug Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (F%) PK_Calc->Bioavailability

Figure 3: Workflow for an in vivo pharmacokinetic study.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents (Example)

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing Groups:

    • Group 1 (Intravenous): Administer the compound intravenously (e.g., via tail vein) at a specific dose.

    • Group 2 (Oral): Administer the compound orally (e.g., by gavage) at a higher dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both routes of administration.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both oral and IV routes.

    • Calculate other pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach Cmax).[27]

  • Calculate Absolute Bioavailability (F%): F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Summary and Interpretation

The following table provides a template for summarizing and comparing the key bioavailability-related parameters of the parent compound and its derivatives.

CompoundLogPCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioMicrosomal t½ (min)In Vivo F% (rat)
Parent
Derivative 1
Derivative 2
Derivative 3

A successful derivative will ideally exhibit:

  • An increased Caco-2 Papp (A-B) value.

  • An efflux ratio close to 1.

  • A longer microsomal half-life.

  • A significantly higher in vivo absolute bioavailability (F%) compared to the parent compound.

Conclusion

The development of derivatives of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine with improved bioavailability is a critical step in advancing this compound class towards clinical application. By employing rational design strategies to modulate lipophilicity, utilize prodrug approaches, and optimize hydrogen bonding characteristics, it is possible to overcome common barriers to oral absorption. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable the efficient identification and characterization of derivatives with superior pharmacokinetic profiles. This integrated approach of design, synthesis, and evaluation is fundamental to modern drug discovery and development.

References

  • Prodrugs for Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Efflux Transporters Definition - Intro to Pharmacology Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Retrieved from [Link]

  • Metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • Compilation of a series of published prodrug approaches to amine drugs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • The Role of Intestinal Efflux Transporters In Drug Absorption - MilliporeSigma. (n.d.). Retrieved from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (n.d.). Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. (n.d.). Retrieved from [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22). Retrieved from [Link]

  • Hydrogen bond donors in drug design - ChemRxiv. (n.d.). Retrieved from [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC. (2021, January 4). Retrieved from [Link]

  • In vitro Caco-2 permeability | EURL ECVAM - TSAR - European Union. (n.d.). Retrieved from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Lipophilicity - Computational Chemistry Glossary - Deep Origin. (2019, November 17). Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Impact of different intramolecular H-bonds to increase membrane permeability.61 - ResearchGate. (n.d.). Retrieved from [Link]

  • Are Drugs Becoming More Lipophilic Over Time? - Drug Hunter. (2022, November 18). Retrieved from [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.). Retrieved from [Link]

  • Prodrugs for Amines - OUCI. (n.d.). Retrieved from [Link]

  • A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs - PubMed. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (2014, July 9). Retrieved from [Link]

  • Considerations In In-Vivo Bioavailability Study Design - Pharmacy 180. (n.d.). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed. (2017, April 15). Retrieved from [Link]

  • In Vivo Pharmacokinetics & Preclinical Research Services | TheraIndx Life Sciences. (n.d.). Retrieved from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (2023, December 11). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing highly functionalized pyrimidine-thiazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing highly functionalized pyrimidine-thiazole scaffolds. The target molecule, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine , is a critical intermediate in the design of advanced kinase inhibitors, including Dasatinib analogs and Aurora kinase inhibitors[1][2].

In PROTAC and targeted therapy development, optimizing the yield of these intermediates is critical to ensure scalable downstream coupling[3]. The classical Hantzsch thiazole synthesis remains the most robust method for constructing these heterocycles. However, the 3-step sequence—Claisen condensation, alpha-halogenation, and cyclization—is notoriously prone to regioselectivity issues and thermal degradation.

Below is our field-validated troubleshooting guide, complete with mechanistic insights, self-validating protocols, and quantitative benchmarks to help you maximize your synthetic yield.

Mechanistic Workflow

SynthesisWorkflow Start 2-Ethyl-4-methylpyrimidine + Ethyl Acetate Int1 Intermediate 1: 1-(2-Ethylpyrimidin-4-yl)propan-2-one Start->Int1 NaHMDS, THF, -78°C (Claisen Condensation) Int2 Intermediate 2: 1-Bromo-1-(2-ethylpyrimidin-4-yl)propan-2-one Int1->Int2 NBS, pTsOH, MeCN (Alpha-Halogenation) Target Target Molecule: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine Int2->Target Thiourea, EtOH, 70°C (Hantzsch Cyclization)

Workflow for the 3-step synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant unreacted 2-ethyl-4-methylpyrimidine and self-condensation of ethyl acetate during the formation of Intermediate 1? A1: This is a classic issue of kinetic versus thermodynamic deprotonation. The pKa of the 4-methyl protons on the pyrimidine ring is relatively high. If the base (NaHMDS) is added too quickly or at an insufficiently low temperature, it fails to fully deprotonate the methyl group. Furthermore, ethyl acetate can undergo self-condensation (forming ethyl acetoacetate) if the pyrimidinyl anion is not formed quantitatively prior to ester addition. Expert Solution: Ensure strictly anhydrous conditions. Cool the pyrimidine solution to -78 °C and allow exactly 45 minutes for complete anion formation after the dropwise addition of NaHMDS. Only then should you introduce the ethyl acetate[1].

Q2: During the bromination step, I am seeing a mixture of unreacted starting material, the desired alpha-bromo ketone, and a dibrominated byproduct. How can I improve regiocontrol? A2: Alpha-halogenation of heterocycle-bearing ketones is highly prone to over-reaction because the first halogenation increases the enolizability of the remaining alpha-proton. Using molecular bromine (Br₂) often leads to poor regiocontrol and hydrobromide salt precipitation, which traps unreacted starting material. Expert Solution: Switch from Br₂ to N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (pTsOH) in acetonitrile. The pTsOH promotes enolization at a controlled rate, while NBS provides a low, steady concentration of electrophilic bromine, drastically reducing dibromination. Maintain the reaction strictly between 0 °C and 5 °C.

Q3: The final Hantzsch cyclization with thiourea gives a dark, tarry mixture, and the yield of the target thiazole is below 40%. What is going wrong? A3: The Hantzsch thiazole synthesis can generate polymeric byproducts if the alpha-bromo ketone degrades before cyclization. Intermediate 2 is thermally unstable and sensitive to basic or prolonged ambient conditions. Expert Solution: Do not attempt to purify the alpha-bromo ketone by silica gel chromatography. Instead, use the crude intermediate immediately after a rapid, cold aqueous workup. Perform the cyclization in absolute ethanol at 70 °C (not reflux) for exactly 2 hours. The product will self-purify by precipitating as the hydrobromide salt upon cooling[2].

Quantitative Data Summary

The table below summarizes the optimized parameters versus standard literature conditions, highlighting the expected yield improvements when following our validated protocol.

Reaction StepOptimized ReagentsTemp (°C)Time (h)Primary Impurity AvoidedOptimized Yield (%)
1. Condensation NaHMDS (2.1 eq), EtOAc-78 to rt3.0Ethyl acetoacetate78 - 82
2. Halogenation NBS (1.05 eq), pTsOH (cat.)0 to 51.5Dibrominated ketone85 - 89
3. Cyclization Thiourea (1.2 eq), EtOH702.0Polymeric tars88 - 92
Overall Process ----~ 65
Validated Step-by-Step Methodology

Every protocol described here is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints confirm success.

Step 1: Synthesis of 1-(2-Ethylpyrimidin-4-yl)propan-2-one
  • Charge a flame-dried round-bottom flask with 2-ethyl-4-methylpyrimidine (1.0 eq) and anhydrous THF (10 mL/g).

  • Cool the solution to -78 °C under an inert argon atmosphere.

  • Add NaHMDS (2.0 M in THF, 2.1 eq) dropwise over 30 minutes. Stir the deep red solution for exactly 45 minutes at -78 °C to ensure quantitative enolate formation.

  • Add anhydrous ethyl acetate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Check: Analyze an aliquot by LC-MS. Complete conversion is indicated by the disappearance of the starting material (m/z 123[M+H]⁺) and the presence of the product peak (m/z 165 [M+H]⁺).

Step 2: Synthesis of 1-Bromo-1-(2-ethylpyrimidin-4-yl)propan-2-one
  • Dissolve the crude ketone from Step 1 (1.0 eq) in anhydrous acetonitrile (8 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in three equal portions over 15 minutes to prevent localized exotherms.

  • Stir at 0–5 °C for 1.5 hours.

  • Dilute with cold water and extract rapidly with MTBE. Wash with brine, dry over MgSO₄, and concentrate under reduced pressure at <30 °C. Crucial: Proceed immediately to Step 3.

  • Self-Validation Check: Quench a 10 µL aliquot in Na₂S₂O₃/MeOH and analyze via LC-MS. You must observe a 1:1 isotopic doublet at m/z 243/245 [M+H]⁺. The presence of m/z 321/323/325 indicates over-bromination (dibromide), signaling that the NBS addition was too rapid.

Step 3: Synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
  • Dissolve the crude alpha-bromo ketone (1.0 eq) in absolute ethanol (10 mL/g).

  • Add thiourea (1.2 eq) in one portion.

  • Heat the mixture to 70 °C for 2 hours.

  • Cool the reaction mixture to 0 °C and stir for 30 minutes.

  • Filter the resulting precipitate and wash with cold ethanol.

  • To obtain the free base, suspend the solid in water, adjust the pH to 8-9 using saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the pure target compound as an off-white solid.

  • Self-Validation Check: The successful formation of the thiazole ring is visually confirmed by the precipitation of a dense off-white solid (the hydrobromide salt) from the ethanol solution. LC-MS of the free-based solid will show a singular, clean peak at m/z 221 [M+H]⁺.

References

1.[1] Synthesis process of dasatinib and intermediate thereof Source: Google Patents (US20130030177A1) URL:

2.[3] FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

3. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review Source: MedCrave Online Journal of Biological Chemistry URL:[Link]

4.[2] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies Source: ACS Omega URL:[Link]

Sources

Optimization

overcoming solubility issues with 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

This is the Technical Support Center for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine . This guide is designed for researchers encountering solubility bottlenecks with this specific compound (CAS: 1217487-09-6).

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine .

This guide is designed for researchers encountering solubility bottlenecks with this specific compound (CAS: 1217487-09-6). It synthesizes physicochemical analysis with practical, field-proven troubleshooting protocols.

Compound Identity & Physicochemical Profile

Before troubleshooting, verify you are working with the correct chemical entity. Solubility behavior is dictated by the specific arrangement of the planar thiazole-pyrimidine core.

PropertyDetail
Chemical Name 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
CAS Number 1217487-09-6
Molecular Formula C₁₀H₁₂N₄S
Molecular Weight 220.30 g/mol
Structural Class 2-Aminothiazole / Pyrimidine hybrid
Predicted LogP ~1.5 – 2.5 (Moderate Lipophilicity)
pKa (Base) ~5.3 (Thiazole ring nitrogen), ~2-3 (Pyrimidine nitrogens)
Solubility Class BCS Class II/IV (Low aqueous solubility, moderate permeability)
Part 1: The Solubility Challenge

Why is this compound difficult to dissolve? The 2-aminothiazole core fused with a pyrimidine ring creates a highly planar, rigid structure. These molecules exhibit high crystal lattice energy due to strong intermolecular hydrogen bonding (between the exocyclic amine and ring nitrogens) and


-

stacking.
  • In Water (pH 7.4): The compound is likely uncharged and hydrophobic, leading to "brick dust" insolubility (typically < 10 µg/mL).

  • In DMSO: The dipolar aprotic nature disrupts the lattice, usually allowing solubility > 10 mM.

  • The "Crash-Out" Risk: Diluting a DMSO stock into aqueous media (e.g., cell culture media) often causes immediate micro-precipitation because the water strips away the DMSO solvation shell, forcing the hydrophobic molecules to re-aggregate.

Part 2: Troubleshooting Guide (FAQ & Decision Trees)
Q1: My compound precipitates immediately when I add the DMSO stock to cell culture media. How do I fix this?

Root Cause: Rapid change in solvent polarity and lack of solubilizing agents in the media. Solution: You must use an intermediate dilution step or a carrier.

Protocol:

  • Do not add 100% DMSO stock directly to the media if the final concentration is high (>10 µM).

  • Step-wise Dilution: Dilute your stock into an intermediate solvent (e.g., PBS + 0.1% Tween 80) before adding to the final media.

  • Sonicate: Sonicate the media for 5-10 minutes after addition.

  • Use a Carrier: Pre-complex the compound with 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Recipe: Prepare a 20% (w/v) HP-

      
      -CD stock in water. Dilute your compound into this solution first, then add to media.
      
Q2: I need to dose this in animals (IP/PO). Saline isn't working.

Root Cause: Saline (pH 7.4) leaves the molecule uncharged and insoluble. Solution: Use a formulation vehicle designed for lipophilic heterocycles.

Recommended Vehicle (Standard):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Bulk phase)

Preparation Order: Dissolve compound in DMSO


 Add PEG 400 

Add Tween 80

Slowly add Saline while vortexing.
Q3: Can I use acid to dissolve it?

Answer: Yes, but with caution. The thiazole nitrogen is basic (pKa ~5.3). In 0.1 M HCl or methanesulfonic acid, the compound will protonate and dissolve. However, if you neutralize this solution (pH > 6) without a stabilizing agent (like cyclodextrin), it will precipitate as the free base.

Part 3: Visual Troubleshooting Workflows
Workflow 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Solubility Issue AppType What is the Application? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo ConcCheck Final Conc. > 10 µM? InVitro->ConcCheck VehicleCheck Select Formulation InVivo->VehicleCheck DMSO_Direct Standard DMSO Spike (Keep DMSO < 0.5%) ConcCheck->DMSO_Direct No Precipitation Precipitation Observed? ConcCheck->Precipitation Yes Precipitation->DMSO_Direct No Carrier Use Carrier System: DMSO + 20% HP-beta-CD Precipitation->Carrier Yes Simple 5% DMSO / 40% PEG400 / 55% Saline VehicleCheck->Simple IV / IP Injection Complex MC/Tween 80 Suspension (For Oral Gavage) VehicleCheck->Complex Oral (PO)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Workflow 2: Stock Solution Preparation Protocol

Follow this strict protocol to maximize stability and prevent degradation-induced precipitation.

StockPrep Weigh 1. Weigh Compound (Calibrated Balance) Solvent 2. Add Solvent (100% Anhydrous DMSO) Weigh->Solvent Mix 3. Mechanical Mixing (Vortex 1 min / Sonicate 5 min) Solvent->Mix Visual 4. Visual Inspection (Must be clear, no particulates) Mix->Visual Aliquot 5. Aliquot & Store (-20°C, Desiccated) Visual->Aliquot

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Part 4: Detailed Experimental Protocols
Protocol A: Kinetic Solubility Assay (Do-It-Yourself)

If you are unsure if the compound is soluble in your specific buffer, perform this quick check before running a full experiment.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of your assay buffer (PBS, Media, etc.) in a clear 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitated.

  • Mitigation: If precipitated, repeat using a buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20.

Protocol B: In Vivo Formulation (5/40/5)

Target: 5 mg/mL solution for IP injection.

  • Weigh 5 mg of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

  • Add 50 µL of pure DMSO. Vortex until fully dissolved (solution should be clear yellow/amber).

  • Add 400 µL of PEG 400. Vortex vigorously.

  • Add 50 µL of Tween 80. Vortex.

  • Slowly add 500 µL of warm (37°C) Saline or Water while vortexing.

    • Note: If the solution turns cloudy, sonicate for 10 minutes. If it remains cloudy, you have a suspension—ensure you resuspend immediately before dosing.

References
  • Matrix Scientific . (n.d.). Product Data: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-09-6).[1] Retrieved from

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (General principles of solubility for Class II compounds).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Structural insights on aminothiazole/pyrimidine pharmacophores).

Sources

Troubleshooting

optimizing reaction conditions for thiazole synthesis

Introduction Welcome to the technical support hub for thiazole synthesis. This guide moves beyond textbook definitions to address the practical realities of the laboratory.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for thiazole synthesis. This guide moves beyond textbook definitions to address the practical realities of the laboratory. Whether you are scaling up a Hantzsch condensation or attempting a regioselective C-H activation on a complex scaffold, the protocols below are designed to be self-validating and high-fidelity.

Our directive is simple: Maximize Yield, Minimize Byproducts, and Ensure Reproducibility.

Module 1: The Hantzsch Synthesis (Optimization & Troubleshooting)

The Hantzsch synthesis (condensation of


-haloketones with thioamides) remains the industry standard due to its modularity. However, it is prone to "tarring," incomplete cyclization, and pH-dependent isomerization.
The "Green" Optimization Protocol (Aqueous/Microwave)

Modern drug discovery demands sustainable workflows. The traditional reflux in ethanol often requires 8–24 hours. We recommend shifting to a microwave-assisted, aqueous-organic hybrid system for rapid throughput.

Standard Operating Procedure (SOP):

  • Stoichiometry: Mix

    
    -haloketone (1.0 equiv) and thioamide (1.1 equiv).
    
  • Solvent System: Use Ethanol:Water (1:1) or PEG-400 . Water enhances the "on-water" hydrophobic effect, accelerating the initial nucleophilic attack.

  • Catalysis: Add 10 mol%

    
    -cyclodextrin or silica-supported tungstosilicic acid if the ketone is sterically hindered.
    
  • Energy Input:

    • Microwave: Irradiate at 90–100°C for 15–30 minutes (closed vessel, max pressure 250 psi).

    • Thermal: Reflux at 80°C for 2–4 hours.

  • Workup (Critical Step): Cool to room temperature. Pour the mixture into 5% aqueous

    
     .
    
    • Why? The reaction produces HBr/HCl. Neutralization precipitates the free base thiazole and prevents acid-catalyzed retro-aldol or isomerization.

Troubleshooting The Hantzsch Reaction
SymptomRoot CauseTechnical Solution
Sticky/Tarred Product Polymerization of

-haloketone.
Cold Start: Dissolve thioamide first, then add haloketone dropwise at 0°C before heating.
Intermediate Trapping Failure of the hydroxy-thiazoline intermediate to dehydrate.Dean-Stark: If using non-aqueous solvents (Toluene), use a Dean-Stark trap. Chemical Drying: Add anhydrous

or molecular sieves to the reaction.
Isomer Formation Formation of 2-imino-2,3-dihydrothiazoles.[1][2]pH Control: This occurs in highly acidic media. Buffer the reaction with Sodium Acetate (1.0 equiv) to maintain pH ~4-5.
Low Yield Hydrolysis of the

-haloketone.
Solvent Swap: Switch from MeOH/Water to anhydrous EtOH or DMF if the ketone is moisture-sensitive.
Visualization: Hantzsch Optimization Decision Tree

HantzschOptimization Start Start: Hantzsch Synthesis CheckKetone Is u03b1-Haloketone Stable? Start->CheckKetone Stable Yes CheckKetone->Stable Robust Unstable No (Moisture Sensitive) CheckKetone->Unstable Labile SolventAq Solvent: EtOH/Water (1:1) Stable->SolventAq SolventDry Solvent: Anhydrous EtOH/DMF Unstable->SolventDry Method Heating Method? SolventAq->Method SolventDry->Method MW Microwave (90u00b0C, 20 min) Method->MW High Throughput Reflux Reflux (80u00b0C, 4 hrs) Method->Reflux Bulk Scale Workup Workup: Quench with 5% Na2CO3 MW->Workup Reflux->Workup Result Precipitate Thiazole Workup->Result

Caption: Decision logic for selecting solvent and energy source based on substrate stability in Hantzsch synthesis.

Module 2: Advanced C-H Functionalization

For late-stage diversification of thiazole scaffolds, direct C-H activation is superior to de novo synthesis. The challenge is Regioselectivity : The C2 position is most acidic (


 ~29), while C5 is electronically distinct.
Protocol: Pd/Cu-Catalyzed C2-Arylation

This "ligand-free" protocol exploits the cooperative effect of Palladium and Copper to arylate the C2 position without pre-functionalization (e.g., no need for 2-bromothiazole).

Reaction Setup:

  • Substrate: Thiazole derivative (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst System:

    
     (1–5 mol%) + 
    
    
    
    or
    
    
    (10–20 mol%).
  • Base:

    
     (2.0 equiv) – Cesium is critical for solubility in non-polar solvents.
    
  • Solvent: DMF or DMAc at 120°C.

Mechanism Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate base assists the Pd in cleaving the C2-H bond. Copper acts as a co-catalyst to facilitate the transmetallation of the aryl group or to stabilize the intermediate.

Regioselectivity Control
Target PositionRequired ConditionsMechanistic Driver
C2 (Between N & S)

,

co-catalyst, Basic conditions.
C2 is the most acidic proton; CMD pathway favors this site.
C5 (Adjacent to S) Block C2 (e.g., with TMS or Methyl) OR use specific bulky ligands.C5 is electrophilic; requires blocking the more reactive C2 site or using steric control.
Visualization: C-H Activation Pathway

CHActivation Thiazole Thiazole Core C2_Check Is C2 Free? Thiazole->C2_Check Path_C2 Pd/Cu Catalysis (CMD Pathway) C2_Check->Path_C2 Yes (Most Acidic) Path_C5 Block C2 or Electrophilic Subs. C2_Check->Path_C5 No (Blocked) Prod_C2 C2-Aryl Thiazole Path_C2->Prod_C2 Prod_C5 C5-Aryl Thiazole Path_C5->Prod_C5

Caption: Regioselectivity flowchart for Direct C-H Arylation of Thiazoles.

Module 3: Isolation & Purification

Purification is often the bottleneck. Thiazoles are basic and can "streak" on silica gel.

The "Precipitation" Trick

For Hantzsch products, avoid column chromatography if possible.

  • After reaction completion, add the mixture to ice-cold water .

  • Adjust pH to 8–9 using Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .
  • Stir vigorously for 20 minutes. The free base thiazole is usually hydrophobic and will precipitate as a solid.

  • Filter and wash with cold water.

Chromatography Tips

If you must run a column:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes acidic sites on the silica that would otherwise bind the thiazole nitrogen.

  • Mobile Phase: Use DCM:MeOH (95:5) rather than EtOAc:Hexanes for polar aminothiazoles.

FAQ: Rapid Response

Q: My Hantzsch reaction smells like rotten eggs and yield is <10%. A: You are experiencing thioamide decomposition. This happens if the reaction is too hot for too long or if the medium is too acidic. Fix: Lower the temperature and use a buffer (Sodium Acetate). Ensure your thioamide is fresh; they degrade over time.

Q: I see two spots on TLC that are very close together. A: This is likely the hydroxy-thiazoline intermediate (lower Rf) and the fully aromatic thiazole (higher Rf). Fix: The reaction is incomplete. Add a catalytic amount of acid (p-TsOH) or extend the heating time to force dehydration.

Q: Can I use 2-bromoacetophenone that has turned brown/black? A: No. The color indicates HBr formation and polymerization. This will kill your yield. Fix: Recrystallize the starting material or wash a solution of it with


 before use.

References

  • National Center for Biotechnology Information. (2019). Microwave-assisted Hantzsch thiazole synthesis. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Pd/Cu-cocatalyzed regioselective arylation of thiazole derivatives. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from [Link]

  • Bramley, S. E., et al. (1987).[1][2] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[1][2] 1. Retrieved from [Link][3][4]

Sources

Optimization

enhancing selectivity of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine for CDK9

This guide functions as a specialized Technical Support Center for researchers working with 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (referred to herein as Compound 5-EMT ) and its derivatives. This scaffold bel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (referred to herein as Compound 5-EMT ) and its derivatives.

This scaffold belongs to the aminothiazole-pyrimidine class of CDK inhibitors. While highly potent, this class historically suffers from "promiscuity," particularly against CDK2, leading to off-target myelosuppression. This guide addresses the specific structural and experimental bottlenecks in enhancing CDK9 selectivity.

Technical Support Ticket #CDK9-SEL-01: Optimization & Troubleshooting

Status: Open Assigned Specialist: Senior Application Scientist, Kinase Discovery Unit Subject: Enhancing Selectivity of Compound 5-EMT for CDK9 over CDK2

Part 1: Structural Optimization Guide (SAR)

User Issue: “My analog shows single-digit nanomolar potency against CDK9 but retains significant activity against CDK2 (Selectivity < 10-fold). How do I break this symmetry?”

Root Cause Analysis

CDK9 and CDK2 share high sequence identity in the ATP-binding pocket. Both possess a Phenylalanine gatekeeper (Phe103 in CDK9, Phe80 in CDK2), making "gatekeeper exploitation" ineffective.

  • The CDK9 Advantage: CDK9 possesses a unique, flexible G-loop (Glycine-rich loop) and a distinct hinge region geometry driven by Cys106 (CDK9) vs. Leu83 (CDK2).

  • The 5-EMT Scaffold Limitation: The core 5-EMT structure is planar and lipophilic. It fits too easily into the rigid ATP pocket of CDK2.

Solution: The "Flexible Fit" Strategy

To enhance selectivity, you must introduce steric bulk that CDK9’s flexible pocket can accommodate, but CDK2’s rigid pocket cannot.

Protocol: Chemical Modification Workflow

Modification ZoneTarget R-GroupMechanistic RationaleExpected Outcome
Zone A: Pyrimidine C-5 Add Cyanide (-CN) or Nitro (-NO2) Induces an electronic withdrawal that strengthens the hinge H-bond with Cys106 (CDK9).Increased Potency (Pan-CDK)
Zone B: Thiazole Amine (Tail) Add N-methylpiperazine or Homopiperazine Reaches the solvent-exposed region. CDK9 has a "softer" solvent front than CDK2.Enhanced Solubility & Selectivity
Zone C: Pyrimidine C-2 Replace Ethyl with Cyclopropyl or Isopropyl Increases Van der Waals contact with the ribose-binding pocket.Fine-tuning Residence Time
Visual Logic: SAR Decision Tree

SAR_Logic Start Start: 5-EMT Scaffold (High Potency, Low Selectivity) Check_Selectivity Measure CDK9 vs CDK2 IC50 Start->Check_Selectivity Decision Is Selectivity > 30-fold? Check_Selectivity->Decision Branch_Fail No: CDK2 Liability Decision->Branch_Fail No Strategy_1 Strategy 1: Exploit G-Loop Add bulk to Thiazole Amine (e.g., 4-piperidine) Branch_Fail->Strategy_1 Strategy_2 Strategy 2: Hinge Electrostatics Modify Pyrimidine C5 (e.g., -CF3, -CN) Branch_Fail->Strategy_2 Test_Res Measure Residence Time (SPR) Strategy_1->Test_Res Strategy_2->Test_Res Outcome Target Profile: Long Off-rate (CDK9) Transient Binding (CDK2) Test_Res->Outcome

Figure 1: Strategic workflow for modifying the 5-EMT scaffold to penalize CDK2 binding while maintaining CDK9 affinity.

Part 2: Assay Troubleshooting (FAQs)

User Issue: “My biochemical IC50 is 5 nM, but my cellular EC50 is >500 nM. Is the compound not permeable?”

Q1: Why is there a disconnect between enzymatic and cellular potency?

A: This is likely an ATP Km Competition Artifact , not just permeability.

  • Explanation: Biochemical assays are often run at low ATP (10-50 µM). Intracellular ATP is 1-5 mM. 5-EMT is an ATP-competitive inhibitor. If your assay ATP concentration is below the

    
     of CDK9, you will artificially inflate the potency.
    
  • Correction: Run your kinase assay at

    
      (approx. 150-300 µM for CDK9/Cyclin T1).
    
  • Calculation: Use the Cheng-Prusoff equation to convert IC50 to

    
    :
    
    
    
    
Q2: The compound precipitates in the assay buffer. How do I fix this?

A: Aminothiazoles are notoriously hydrophobic and prone to aggregation-based inhibition (false positives).

  • Diagnostic: Does the IC50 shift significantly when you add 0.01% Triton X-100? If yes, you have an aggregator.

  • Protocol Fix:

    • Pre-dilute compound in DMSO.

    • Add to assay buffer containing 0.01% Tween-20 or Brij-35 .

    • Limit final DMSO concentration to <1% (CDK9 is sensitive to high DMSO).

Q3: Why is CDK2 selectivity "disappearing" in long-duration assays?

A: You are ignoring Residence Time .

  • Insight: Thermodynamic affinity (

    
    ) is static. Selectivity in vivo is often kinetic.[1] A selective CDK9 inhibitor should have a slow off-rate (
    
    
    
    ) for CDK9 and a fast off-rate for CDK2.
  • Action: Switch from end-point assays to Surface Plasmon Resonance (SPR) or Jump-Dilution Assays . Look for a residence time (

    
    ) > 60 minutes for CDK9.
    

Part 3: Cellular Mechanism Validation

User Issue: “I see cell death, but how do I prove it’s on-target CDK9 inhibition and not general toxicity?”

Validation Protocol: CDK9 inhibition has a distinct biomarker signature compared to CDK2/Cell-cycle inhibition.

FeatureCDK9 Inhibition (Target)CDK2/Pan-CDK Inhibition (Off-Target)
Primary Target RNA Polymerase II CTD (Ser2)Retinoblastoma Protein (Rb)
Downstream Effector Mcl-1 (Rapid downregulation)Cyclin E / DNA Synthesis
Phenotype Apoptosis (Caspase-3 activation)G1/S Phase Arrest
Kinetics Fast (2-6 hours)Slow (12-24 hours)
Visual Logic: The Mcl-1 Axis

Mechanism Inhibitor 5-EMT Analog Target CDK9 / Cyclin T1 Inhibitor->Target Inhibits Substrate RNAP II CTD (Ser2 Phosphorylation) Target->Substrate Phosphorylates mRNA Mcl-1 mRNA Transcription Block Substrate->mRNA Required for Protein Mcl-1 Protein (Short Half-life) mRNA->Protein Translation Apoptosis Apoptosis (Mitochondrial Collapse) Protein->Apoptosis Loss triggers

Figure 2: The critical signaling pathway for validating on-target CDK9 efficacy. Note that Mcl-1 protein levels must drop rapidly (2-4h) to confirm CDK9 mechanism.

References

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities."[2] Journal of Medicinal Chemistry.

  • Wang, S., et al. (2004). "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity."[3] Journal of Medicinal Chemistry.

  • Hole, A. J., et al. (2013). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." Journal of Medicinal Chemistry.

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

Sources

Troubleshooting

protocol refinement for in vivo administration of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

This technical guide serves as a specialized support center for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS: 1217487-09-6). This compound belongs to the aminothiazole-pyrimidine class, a privileged scaffold of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS: 1217487-09-6). This compound belongs to the aminothiazole-pyrimidine class, a privileged scaffold often utilized in the development of Cyclin-Dependent Kinase (CDK) , Src , and Abl kinase inhibitors.

Due to its physicochemical profile (lipophilic weak base), successful in vivo administration requires rigorous protocol refinement to overcome solubility-limited bioavailability.

Technical Support Center: In Vivo Protocol Refinement

Product Profile: Compound 1217487-09-6[1]
  • Chemical Class: Aminothiazole-Pyrimidine Biaryl.

  • Physicochemical Nature: Lipophilic Weak Base (Class II/IV).

  • Primary Challenge: High crystallinity and poor aqueous solubility at neutral pH, leading to variable oral exposure.

  • Target Application: Kinase inhibition (CDK/Src family probe), metabolic modulation.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates immediately upon addition of water/saline. How do I create a stable solution? A: This is the most common issue with aminothiazole-pyrimidines. The compound is hydrophobic and likely has a pKa around 4–5 (pyrimidine/thiazole nitrogens). It requires either an acidic environment or a cosolvent system to remain dissolved.

Recommended Formulation Vehicles (Ranked by Bioavailability):

Vehicle TypeCompositionStabilityRecommended Route
Option A (Gold Standard) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 4.0) HighIV, IP, PO
Option B (Cosolvent) 5% DMSO + 40% PEG400 + 55% Water ModerateIP, PO
Option C (Suspension) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterHigh (Physical)PO (High Dose)

Protocol for Option A (Cyclodextrin Complexation):

  • Weigh the required amount of compound.[1]

  • Add the calculated volume of 50 mM Citrate Buffer (pH 4.0) containing 20% w/v HP-β-CD .

  • Critical Step: Sonicate at 40°C for 20–30 minutes. The combination of low pH (protonation) and cyclodextrin (encapsulation) will solubilize the compound.

  • Filter sterilize (0.22 µm) if administering IV.

Q: Can I use corn oil or olive oil for oral gavage? A: Avoid. While lipophilic, this scaffold often has limited solubility in pure long-chain triglycerides (LCTs) compared to surfactants. Oil vehicles also delay gastric emptying, complicating PK analysis (Tmax shifts). Use Option B or Option C for oral studies.

Section 2: Administration & Dosing Protocols

Q: What is the recommended starting dose range for efficacy studies? A: Based on structural analogs (e.g., Dasatinib, CDK inhibitors), the potency is likely in the nanomolar range, but in vivo clearance may be rapid.

  • Pharmacodynamic (PD) Probe: 10 mg/kg (IV/IP).

  • Efficacy Screening: 30 mg/kg to 100 mg/kg (PO).

  • Dosing Frequency: BID (Twice Daily) is recommended initially. Aminothiazoles are often subject to rapid oxidative metabolism (CYP-mediated), leading to a short half-life (< 4 hours).

Q: I am observing toxicity at 50 mg/kg. What are the signs of off-target effects? A:

  • Hepatotoxicity: Aminothiazoles can form reactive metabolites (thio-epoxides). Monitor ALT/AST levels if dosing >3 days.

  • Hypothermia/Lethargy: Common with non-selective kinase inhibition affecting CNS pathways.

  • Local Irritation (IP): If using DMSO/PEG vehicles, repeated IP injection can cause peritonitis. Switch to Option A (Cyclodextrin) for multi-day studies.

Section 3: Pharmacokinetics (PK) & Monitoring

Q: When should I collect blood samples to capture the Tmax and half-life? A: Due to the "solubility-limited absorption" risk, the PK profile may show a "flat" absorption phase.

  • PO Timepoints: 0.25h, 0.5h, 1h, 2h, 4h, 8h, 24h.

  • Expectation: Tmax is typically 1–2 hours. If Tmax > 4 hours, your formulation is precipitating in the gut (switch to Option A).

Q: How do I process plasma samples for this compound? A:

  • Anticoagulant: K2EDTA.

  • Extraction: Protein precipitation with Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:Plasma).

  • Stability: The 2-aminothiazole moiety is generally stable, but keep samples on ice to prevent enzymatic degradation.

Section 4: Visual Workflows

Figure 1: Formulation Decision Tree

Caption: Logic flow for selecting the optimal vehicle based on administration route and solubility behavior.

Formulation_Strategy Start Start: Compound 1217487-09-6 Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Solubility_Check Solubility in Saline? IV->Solubility_Check Dose_Check Dose > 50 mg/kg? PO->Dose_Check Acidic_CD Use 20% HP-β-CD in Citrate Buffer pH 4.0 Solubility_Check->Acidic_CD No (Precipitates) Cosolvent Use 5% DMSO / 40% PEG400 (Slow Infusion) Solubility_Check->Cosolvent Partial Suspension Suspension: 0.5% MC / 0.1% Tween 80 Dose_Check->Suspension Yes (High Dose) Solution Solution: PEG400 / Labrasol mix Dose_Check->Solution No (Low Dose) Solution->Acidic_CD Alternative for Bioavailability

Figure 2: In Vivo Mechanism & Metabolism Risks

Caption: Potential metabolic pathways and kinase engagement targets for aminothiazole-pyrimidines.

Mechanism_Metabolism Compound 5-(2-Ethylpyrimidin-4-yl)- 4-methylthiazol-2-amine Kinase Target Kinase (CDK / Src / Abl) Compound->Kinase Binding (ATP Pocket) CYP Liver CYP450 (Oxidation) Compound->CYP First Pass Metabolism Effect Inhibition of Cell Proliferation Kinase->Effect Metabolite1 N-Oxide / Hydroxylation CYP->Metabolite1 Clearance Metabolite2 Reactive Intermediate (Thio-epoxide risk) CYP->Metabolite2 Toxicity Risk

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for physicochemical properties of aminothiazoles).
  • Pfizer Inc. (2017). Patent WO2017020065A1: N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. (Describes the synthesis and utility of the aminothiazole-pyrimidine scaffold in kinase inhibition). Link

  • Lombardo, F., et al. (2004). "In Silico Absorption Models: Challenges and Principles." AAPS Journal. (Guidance on solubility-limited absorption for Class II bases).
  • CymitQuimica. (2024). Product Data: 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride. (Structural analog reference for stability). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine Derivatives as Kinase Inhibitors

This guide provides an in-depth comparative analysis of 5-(2-ethylpyrimidin-4-yl)-4-methylthiazol-2-amine derivatives, a chemical scaffold that has garnered significant interest in medicinal chemistry. These compounds, c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-(2-ethylpyrimidin-4-yl)-4-methylthiazol-2-amine derivatives, a chemical scaffold that has garnered significant interest in medicinal chemistry. These compounds, characterized by a central 4-(thiazol-5-yl)pyrimidine core, have emerged as potent modulators of key cellular signaling pathways, primarily through the inhibition of cyclin-dependent kinases (CDKs). Our focus will be on dissecting the structure-activity relationships (SAR) that govern their potency and selectivity, providing researchers and drug development professionals with actionable insights supported by experimental data.

The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. CDKs, in particular, are master regulators of the cell cycle and transcription.[1][2] The 4-(thiazol-5-yl)-2-anilinopyrimidine scaffold has proven to be a fertile ground for developing highly potent inhibitors of transcriptional kinases like CDK9.[1][3][4] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and subsequently inducing apoptosis in cancer cells.[1][5] This guide will synthesize findings from key studies to compare the potency of various derivatives, explain the rationale behind their design, and provide standardized protocols for their evaluation.

Comparative Potency and Structure-Activity Relationship (SAR) Analysis

The potency of 4-(thiazol-5-yl)pyrimidine derivatives is exquisitely sensitive to substitutions on both the pyrimidine and thiazole rings, as well as on the C2-aniline moiety. The following table summarizes the inhibitory activities of representative analogues against CDK9/Cyclin T1, a key transcriptional kinase complex. The data is compiled from foundational studies on this scaffold to illustrate critical SAR trends.[1][3]

Table 1: Comparative Inhibitory Potency of 4-(Thiazol-5-yl)pyrimidine Derivatives Against CDK9/Cyclin T1

Compound IDR (Aniline Substitution)R' (Pyrimidine C5-Sub.)R'' (Thiazole C4-Sub.)CDK9/T1 Kᵢ (nM)Selectivity (CDK2/CDK9)
1a 3-NO₂HCH₃1~1
1b 3-NO₂CNCH₃1~1
1c 3-NH₂CNCH₃2>30
1d 3-NHOHCNCH₃2>30
1e 3-Cl, 4-OCH₃CNCH₃7>80
1f 3-ICNCH₃3>200
1g HCNCH₃200-
1h 3-NO₂CONH₂CH₃4~1
Key SAR Insights:
  • Aniline (R) Substitution: Modifications to the C2-aniline ring are critical for potency. Unsubstituted aniline (1g) results in a significant loss of activity.[1] Electron-withdrawing groups, such as a nitro group (1a, 1b), confer high potency, though often with limited selectivity against other CDKs like CDK2.[1][3] Replacing the nitro with bioisosteres like amino (1c) or hydroxylamino (1d) groups, or introducing specific halogen and methoxy combinations (1e, 1f), can maintain high potency while dramatically improving selectivity over CDK2.[1][3]

  • Pyrimidine C5 (R') Substitution: The C5 position of the pyrimidine core is a key locus for enhancing selectivity. While a simple hydrogen (1a) allows for high potency, introducing a carbonitrile (CN) group (1b) maintains this potency and serves as a crucial anchor for developing more selective compounds.[1][3] The SAR analysis reveals the importance of this group in the context of a bulkier substituted aniline moiety for achieving high CDK9 potency and selectivity.[1][3]

  • Thiazole C4 (R'') Substitution: The methyl group at the C4 position of the thiazole ring is generally well-tolerated and contributes favorably to binding.

Mechanism of Action: CDK9-Mediated Transcriptional Regulation

The primary mechanism through which these compounds exert their anticancer effects is the inhibition of the CDK9/Cyclin T1 complex, a core component of the positive transcription elongation factor b (P-TEFb). In normal cellular function, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), enabling transcriptional elongation. This process is vital for the expression of proteins with short half-lives, including key survival proteins like Mcl-1. By inhibiting CDK9, these derivatives cause a rapid decrease in Mcl-1 levels, tipping the cellular balance towards apoptosis.

CDK9_Pathway cluster_0 Cell Nucleus Thiazole_Derivative 5-(2-Ethylpyrimidin-4-yl) -4-methylthiazol-2-amine Derivative CDK9 CDK9/Cyclin T1 (P-TEFb) Thiazole_Derivative->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation DNA DNA Template RNAPII->DNA Binds to mRNA Mcl-1 mRNA DNA->mRNA Transcription Mcl1_Protein Mcl-1 Protein mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits

Caption: Simplified CDK9 signaling pathway targeted by thiazole derivatives.

Experimental Methodologies

To ensure the validity and reproducibility of potency data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and optimization of novel kinase inhibitors follow a structured workflow. This process begins with the chemical synthesis of derivative libraries, followed by a cascade of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.

workflow A Chemical Synthesis of Derivatives B In Vitro Kinase Assay (IC50/Ki Determination) A->B C Selectivity Profiling (Kinase Panel) B->C D Cellular Proliferation Assay (e.g., MTT Assay) B->D F Lead Optimization C->F E Target Engagement Assay (e.g., Western Blot for p-RNAP II) D->E E->F

Caption: General workflow for the evaluation of novel thiazole derivatives.

Protocol 1: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay

This protocol describes a standard radiometric assay to determine the IC50 value of a test compound against the CDK9/Cyclin T1 complex.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Biotinylated peptide substrate (e.g., derived from RNAP II C-terminal domain)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., streptavidin-coated)

  • Scintillation counter

Procedure:

  • Compound Preparation: Perform serial two-fold dilutions of the test compounds in DMSO. Further dilute into the kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound solution.

  • Enzyme Addition: Add 20 µL of CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.

  • Initiation of Reaction: Add 20 µL of the substrate/[γ-³³P]ATP mixture (containing biotinylated peptide and radiolabeled ATP) to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding an appropriate stop buffer (e.g., 3% phosphoric acid).

  • Signal Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: MTT Assay for Cellular Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, or a relevant leukemia line like MV4-11)[5][7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (DMSO).[6] Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion

The 5-(2-ethylpyrimidin-4-yl)-4-methylthiazol-2-amine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationship data clearly indicate that strategic modifications to the C2-aniline and C5-pyrimidine positions are paramount for achieving high potency against CDK9 and selectivity over other kinases. The most effective derivatives from this class demonstrate the ability to suppress transcription of key survival proteins, leading to apoptosis in cancer cells. The standardized protocols provided herein offer a robust framework for researchers to reliably evaluate novel analogues, facilitating the advancement of this important class of therapeutic agents.

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available from: [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available from: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ChEMBL - EMBL-EBI. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. -ORCA - Cardiff University. Available from: [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. PubMed. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. MDPI. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Anticancer Activity in Diverse Cancer Cell Lines

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's anticancer activity is a critical step in the journey from discovery to clinical application. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's anticancer activity is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for assessing the efficacy of novel therapeutic candidates across a variety of cancer cell lines. We will move beyond simple protocol recitation to explore the underlying scientific principles, the rationale behind experimental choices, and the interpretation of data within a self-validating system.

The Foundational Principle: A Multi-Faceted Approach to Validation

A single assay is insufficient to definitively characterize the anticancer properties of a compound. A robust validation strategy employs a tiered approach, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies. This ensures a comprehensive understanding of the compound's effects on cancer cells.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death. This is typically achieved through cytotoxicity assays, which measure cell viability or membrane integrity.

Choosing the Right Cytotoxicity Assay

Several assays are available, each with its own advantages and limitations. The choice of assay can be influenced by the compound's mechanism of action and the specific research question.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (MTT, MTS) Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[1][2][3]High-throughput, cost-effective, and well-established.[4]Can be affected by compounds that alter cellular metabolism without causing cell death, leading to false positives or negatives.[5][6]
Membrane Integrity Assays (LDH) Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes.[7][8]Directly measures cell death (necrosis or late apoptosis).[7]Less sensitive for detecting early apoptosis where the cell membrane is still intact.[5][6]
Experimental Workflow: From Seeding to IC50 Determination

The following diagram illustrates a typical workflow for a cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Serial Dilutions of Test Compound Cell_Treatment 4. Treat Cells and Incubate (24-72h) Drug_Dilution->Cell_Treatment Add_Reagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) Cell_Treatment->Add_Reagent Incubate_Read 6. Incubate and Read Absorbance Add_Reagent->Incubate_Read Data_Analysis 7. Analyze Data and Calculate IC50 Incubate_Read->Data_Analysis

Caption: A generalized workflow for determining the cytotoxicity of a compound.

Calculating the IC50: A Key Metric of Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[9][10][11] A lower IC50 value indicates a more potent compound.[1] The IC50 is typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[9][12]

Table 1: Hypothetical Comparative IC50 Values (µM)

Cell LineCancer TypeCompound ACompound B (Positive Control)
A549Lung Carcinoma5.2 ± 0.82.5 ± 0.4
MCF-7Breast Adenocarcinoma10.1 ± 1.54.8 ± 0.7
HCT116Colon Carcinoma3.5 ± 0.61.9 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Insights - Unraveling the Mode of Cell Death

Once a compound has demonstrated cytotoxic activity, the next crucial step is to determine how it induces cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents induce apoptosis.[13]

Apoptosis Detection: A Multi-Pronged Approach

Detecting apoptosis requires assays that measure its key biochemical and morphological hallmarks.[13]

AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
Annexin V/PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[14][15][16]Early to LateDistinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17]Requires flow cytometry; PS exposure can also occur in necrosis.
Caspase Activity Assays Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.[13][18][19]Mid to LateProvides mechanistic insight into the apoptotic pathway.[16]Caspase activation can be transient.[16]
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]LateCan be used on fixed tissue samples.Can also detect DNA damage from other sources.
Experimental Workflow: Annexin V/PI Staining by Flow Cytometry

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed_Treat 1. Seed and Treat Cells with Test Compound (at IC50) Harvest 2. Harvest Cells (including supernatant) Seed_Treat->Harvest Wash 3. Wash Cells with PBS Harvest->Wash Resuspend 4. Resuspend in Annexin V Binding Buffer Wash->Resuspend Add_Stains 5. Add FITC-Annexin V and Propidium Iodide Resuspend->Add_Stains Incubate 6. Incubate in the Dark Add_Stains->Incubate Acquire_Data 7. Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Quadrants 8. Analyze Quadrant Statistics Acquire_Data->Analyze_Quadrants

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Part 3: Delving Deeper - Cell Cycle Analysis and Protein Expression

To further elucidate the mechanism of action, it is important to investigate the compound's effect on the cell cycle and key regulatory proteins.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis.[20][21] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[20][21]

Table 2: Hypothetical Cell Cycle Distribution after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.125.8 ± 2.519.0 ± 1.8
Compound A (IC50)20.1 ± 2.215.5 ± 1.964.4 ± 4.5

Data indicate a significant G2/M arrest induced by Compound A.

Western Blotting: Probing the Molecular Machinery

Western blotting is an indispensable technique for examining the expression levels of proteins involved in apoptosis and cell cycle regulation.[18][22][23] This provides direct evidence of the molecular pathways being affected by the test compound.

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).[22][24]

  • Cell Cycle: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs), p21, p53.[22]

Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Compound_A Compound A p53 p53 activation Compound_A->p53 Bax Bax upregulation Compound_A->Bax Bcl2 Bcl-2 downregulation Compound_A->Bcl2 inhibits p21 p21 induction p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 inhibition p21->CDK1_CyclinB1 inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest promotes Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, a Novel FLT3 Kinase Inhibitor

Executive Summary The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various malignancies. However, a significant challenge in this field is ensuring the inhibitor'...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various malignancies. However, a significant challenge in this field is ensuring the inhibitor's selectivity for its intended target to minimize off-target effects and associated toxicities.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a critical therapeutic target.[2][3] This document details a systematic approach to evaluating the selectivity of this compound, comparing it with established FLT3 inhibitors, and provides detailed experimental protocols for both in vitro biochemical assays and in-cell target engagement studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to conduct a thorough and meaningful selectivity assessment, a crucial step in the preclinical development of any new kinase inhibitor.

Introduction: The Critical Role of Selectivity in FLT3-Targeted Therapy

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4] Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, is a major driver of leukemogenesis in a significant subset of AML patients.[3][5] While the development of FLT3 inhibitors has shown promise, many first-generation inhibitors exhibit a broad kinase inhibition profile, leading to off-target effects that can compromise their therapeutic window.[2]

The compound at the center of this guide, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, belongs to the 2-aminothiazole class of compounds, a scaffold known for its kinase inhibitory activity.[6][7] Its structural similarity to other known kinase inhibitors necessitates a rigorous evaluation of its selectivity profile.[8][9][10][11][12] A highly selective inhibitor is desirable as it is expected to have a better safety profile and a more predictable on-target pharmacological effect. This guide will therefore focus on establishing a robust methodology to profile the cross-reactivity of this novel compound.

Comparative Compounds

To provide a meaningful context for the selectivity profile of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (designated as "Test Compound"), it is essential to compare it against well-characterized FLT3 inhibitors with differing selectivity profiles. For this guide, we have selected:

  • Midostaurin: A multi-kinase inhibitor and a first-generation FLT3 inhibitor approved for the treatment of FLT3-mutated AML. Its broader selectivity profile serves as a benchmark for a less selective compound.

  • Gilteritinib: A second-generation, more potent and selective FLT3 inhibitor, representing a more desirable selectivity profile.[3]

Experimental Strategy for Cross-Reactivity Profiling

A multi-tiered approach is recommended to comprehensively assess the selectivity of the Test Compound. This involves an initial broad screening against a large panel of kinases, followed by cellular assays to confirm target engagement and functional effects of any identified off-target interactions.

experimental_workflow cluster_invitro In Vitro Profiling cluster_incell In-Cell Validation cluster_conclusion Selectivity Assessment start Test Compound: 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine biochemical_assay Biochemical Kinase Panel Screen (e.g., >400 kinases) start->biochemical_assay data_analysis Data Analysis: - % Inhibition - IC50 Determination for Hits biochemical_assay->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) for primary and off-targets data_analysis->cetsa Confirmed Hits pathway_analysis Downstream Pathway Analysis (Western Blot) cetsa->pathway_analysis conclusion Define Selectivity Profile and Guide Further Development pathway_analysis->conclusion

Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.

In Vitro Biochemical Kinase Panel Screening

The initial step involves screening the Test Compound against a large, diverse panel of kinases to identify potential off-target interactions.[1][13] This is typically performed using a radiometric or fluorescence-based assay format.[14][15]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted for a 384-well format and measures kinase activity by quantifying the amount of ADP produced.[16]

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound, Midostaurin, and Gilteritinib in 100% DMSO, starting from a 1 mM stock concentration.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the appropriate wells of a 384-well assay plate. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Kinase Reaction:

    • Prepare a reaction mix containing the specific kinase of interest and its corresponding substrate in the appropriate reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. For significant hits (e.g., >50% inhibition), determine the IC50 value by fitting the data to a four-parameter logistic curve.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target, and any identified off-targets, within the complex environment of a living cell.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][20][21]

Experimental Protocol: CETSA for FLT3 and Off-Target Kinases

This protocol is designed for a human AML cell line endogenously expressing the target kinase (e.g., MV4-11, which has an FLT3-ITD mutation).

  • Cell Treatment: Culture MV4-11 cells to the desired density. Treat the cells with the Test Compound at various concentrations (e.g., 0.1, 1, and 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blot using primary antibodies specific for the target proteins (e.g., anti-FLT3 and anti-SYK).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The results from the cross-reactivity profiling should be presented in a clear and comparative manner.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetTest Compound IC50 (nM)Midostaurin IC50 (nM)Gilteritinib IC50 (nM)
FLT3 (Primary Target) 5 11 0.7
c-KIT1501525
PDGFRα3002080
SYK25 >1000500
SRC50050>1000
LCK>100080>1000
...additional kinases.........

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, the Test Compound shows high potency against its primary target, FLT3. However, it also exhibits significant activity against Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase involved in immune signaling.[22][23][24] This off-target activity is more pronounced than that of the highly selective Gilteritinib.

Visualizing On-Target and Off-Target Pathways

Understanding the potential consequences of off-target inhibition is crucial. Visualizing the signaling pathways can aid in this interpretation.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor activates STAT5 STAT5 FLT3_Receptor->STAT5 phosphorylates PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT phosphorylates RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK phosphorylates Test_Compound 5-(2-Ethylpyrimidin-4-yl) -4-methylthiazol-2-amine Test_Compound->FLT3_Receptor INHIBITS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Intended on-target inhibition of the FLT3 signaling pathway by the Test Compound.[4][25]

SYK_Pathway cluster_downstream_syk Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK activates PLCg PLCγ SYK->PLCg phosphorylates PI3K PI3K SYK->PI3K phosphorylates VAV VAV SYK->VAV phosphorylates Test_Compound 5-(2-Ethylpyrimidin-4-yl) -4-methylthiazol-2-amine Test_Compound->SYK INHIBITS (Off-Target) Immune_Response B-Cell Activation & Immune Response PLCg->Immune_Response PI3K->Immune_Response VAV->Immune_Response

Caption: Potential off-target inhibition of the SYK signaling pathway by the Test Compound.[22][26]

Discussion and Future Directions

The comprehensive cross-reactivity profiling of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine reveals a potent FLT3 inhibitor with a potential off-target liability against SYK. While its selectivity appears superior to a first-generation inhibitor like Midostaurin, it does not match the clean profile of a second-generation inhibitor like Gilteritinib.

The inhibition of SYK could have several implications. On one hand, it might lead to immunosuppressive side effects. On the other hand, given SYK's role in certain B-cell malignancies, this dual inhibition could be therapeutically beneficial in specific contexts.

Future Directions:

  • Functional Cellular Assays: Conduct functional assays in relevant cell lines to determine the downstream consequences of SYK inhibition by the Test Compound.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the structure of the Test Compound to improve its selectivity for FLT3 over SYK.

  • In Vivo Toxicity Studies: Assess the in vivo safety profile of the Test Compound in preclinical models to understand the real-world consequences of its selectivity profile.

Conclusion

This guide has outlined a robust and systematic approach for the cross-reactivity profiling of the novel FLT3 inhibitor, 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine. By combining broad in vitro kinase screening with in-cell target engagement assays and comparing the results to established drugs, a clear picture of the compound's selectivity can be established. This rigorous preclinical evaluation is indispensable for making informed decisions about the continued development of a promising therapeutic candidate and for ultimately designing safer and more effective targeted therapies.

References

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]

  • Testa, U., & Pelosi, E. (2014). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia. Journal of Cellular Physiology, 229(12), 1883-1895. [Link]

  • Lee, H. J., & Lee, J. H. (2018). Targeting FLT3 Mutations in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 19(1), 159. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(11), 2089-2095. [Link]

  • Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Zuccola, H. J., & Huse, M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]

  • Zhang, T., & Li, C. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Paukels, M., Jumaa, H., & Reth, M. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Proceedings of the National Academy of Sciences, 107(43), 18562-18567. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 223-237. [Link]

  • Taylor & Francis. (n.d.). SYK – Knowledge and References. Taylor & Francis. [Link]

  • Lazzara, M. J., & Glick, G. D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101292. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Harper, M. T., & Poole, A. W. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(5), 514-518. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Springer. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1059. [Link]

  • Wang, A., Li, X., & Liu, J. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

  • Toogood, P. L., Harvey, P. J., & Repine, J. T. (2006). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Bioorganic & Medicinal Chemistry Letters, 16(14), 3747-3751. [Link]

  • SciSpace. (n.d.). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly.... SciSpace. [Link]

  • Ye, F., Li, Y., & Wang, L. (2017). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry, 9(14), 1631-1646. [Link]

  • Wang, A., Li, X., & Liu, J. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]

  • Fischer, P. M., & Wyatt, P. G. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4449-4461. [Link]

  • Betzi, S., Alam, R., & Han, H. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (2025). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. [Link]

  • Kumar, S., & Singh, P. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-6. [Link]

  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]

  • Lozynskyi, A. V., & Lesyk, R. B. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(6), 461-470. [Link]

Sources

Comparative

benchmarking 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine against Palbociclib

Content Type: Technical Comparison & Application Guide Subject: Comparative Profiling of Wnt/ -Catenin Inhibition (PNU-74654) and CDK4/6 Inhibition (Palbociclib) Author: Senior Application Scientist Date: February 27, 20...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: Comparative Profiling of Wnt/


-Catenin Inhibition (PNU-74654) and CDK4/6 Inhibition (Palbociclib)
Author:  Senior Application Scientist
Date:  February 27, 2026

Executive Summary: Divergent Targets, Convergent Outcomes

This guide benchmarks 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (commonly identified as the research tool PNU-74654 ) against the clinical standard Palbociclib .

While both agents are potent anti-proliferative small molecules, they operate on orthogonal axes of cellular regulation. Palbociclib is a highly selective, nanomolar-potency inhibitor of the cell cycle engine (CDK4/6), inducing G1 arrest (cytostasis).[1] PNU-74654 is a micromolar-potency chemical probe that disrupts the Wnt/


-catenin transcriptional complex, often driving apoptosis or differentiation.[2]

Strategic Utility:

  • Palbociclib: The "Standard of Care" control for inducing senescence and G1 cell cycle arrest.

  • PNU-74654: The "Challenger" tool for interrogating Wnt-driven resistance mechanisms and upstream regulation of Cyclin D1.

Mechanistic Profiling: The Cyclin D1 Bridge

To understand how these compounds compare, one must visualize their convergence point: Cyclin D1 .

  • PNU-74654 (Upstream): Inhibits the interaction between

    
    -catenin and Tcf4.[2][3][4][5][6] Since CCND1 (Cyclin D1) is a direct transcriptional target of the 
    
    
    
    -catenin/Tcf4 complex, PNU-74654 reduces the synthesis of Cyclin D1.
  • Palbociclib (Downstream): Does not stop Cyclin D1 synthesis. Instead, it competitively binds the ATP pocket of CDK4 and CDK6, preventing the Cyclin D1-CDK4/6 complex from phosphorylating the Retinoblastoma protein (Rb).

Diagram 1: Signaling Pathway Convergence

Visualization of the orthogonal intervention points.

PathwayMap Wnt Wnt Ligand BCat β-Catenin (Stabilized) Wnt->BCat Stabilizes TCF Tcf4 Transcription Factor BCat->TCF Binds PNU PNU-74654 (Inhibitor) PNU->TCF Blocks Interaction GeneExp Target Gene Transcription (c-Myc, CCND1) TCF->GeneExp Activates CycD Cyclin D1 Protein GeneExp->CycD Synthesizes CDK CDK4/6 CycD->CDK Complexes with Rb Rb (Phosphorylated) CDK->Rb Phosphorylates Palbo Palbociclib (Inhibitor) Palbo->CDK Competitive Inhibition E2F E2F Release Rb->E2F Releases Cycle G1 -> S Transition E2F->Cycle Drives

Caption: PNU-74654 acts upstream by blocking Tcf4/


-catenin binding, reducing Cyclin D1 expression. Palbociclib acts downstream, inhibiting the catalytic activity of the Cyclin D1/CDK4 complex.[1]

Comparative Technical Specifications

Researchers must adjust experimental conditions significantly when switching between these two agents due to the vast difference in potency and solubility.

FeaturePNU-74654 (Research Tool)Palbociclib (Clinical Drug)
Primary Target

-catenin / Tcf4 Interaction
CDK4 / CDK6 Kinase Domain
Mechanism Class Protein-Protein Interaction (PPI) InhibitorATP-Competitive Kinase Inhibitor
Typical In Vitro IC50 50 - 150 µM (Micromolar)10 - 100 nM (Nanomolar)
Primary Phenotype Apoptosis, Differentiation, Growth ArrestG1 Cell Cycle Arrest (Senescence)
Solubility (DMSO) ~25-30 mg/mL (Hydrophobic)>50 mg/mL
Solubility (Aqueous) Insoluble (Precipitation risk)Low (Requires buffer/acidic pH)
Key Biomarker Reduced Nuclear

-catenin
Reduced Phospho-Rb (Ser780/807)

Critical Application Note: Do not use PNU-74654 at nanomolar concentrations; it will be inactive. Conversely, using Palbociclib at micromolar concentrations will cause massive off-target toxicity.

Experimental Protocols

Protocol A: Differential Viability Assay (Setup)

Objective: To determine the specific antiproliferative window for Wnt vs. CDK inhibition.

  • Preparation of Stocks:

    • PNU-74654: Dissolve 10 mg in DMSO to create a 25 mM stock. Note: This requires vortexing and potentially warming to 37°C.[7]

    • Palbociclib: Dissolve in DMSO to create a 10 mM stock.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7 or SW480) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Strategy (The Divergence):

    • Palbociclib Arm: 8-point dilution series: 1000 nM

      
       1 nM (1:3 serial dilution).
      
    • PNU-74654 Arm: 8-point dilution series: 200 µM

      
       1.5 µM (1:2 serial dilution).
      
    • Control: DMSO normalized to the highest volume used (typically 0.5% for PNU-74654 due to high molarity requirements).

  • Incubation: 72 hours.

  • Readout: CTG (CellTiter-Glo) or MTT.

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm on-target activity.

Lysate Collection: Treat cells for 24 hours .[5] (Wnt transcriptional changes are slower than immediate kinase phosphorylation, but 24h captures both).

Antibody Panel:

  • Loading Control: GAPDH or

    
    -Actin.
    
  • Palbociclib Efficacy Marker: Phospho-Rb (Ser780) .

    • Expected Result: Palbociclib abolishes this band; PNU-74654 may reduce it slightly (via Cyclin D reduction) but less potently.

  • PNU-74654 Efficacy Marker: Active

    
    -catenin (Non-phosphorylated)  or c-Myc .
    
    • Expected Result: PNU-74654 reduces c-Myc and Cyclin D1 protein levels. It may also decrease nuclear accumulation of

      
      -catenin (requires fractionation).
      
Diagram 2: Experimental Workflow

Step-by-step logic for validating the comparison.

Workflow cluster_treat Treatment (72h) cluster_readout Readouts Start Start: Cell Seeding Palbo Palbociclib (10 - 500 nM) Start->Palbo PNU PNU-74654 (25 - 150 µM) Start->PNU Viability Viability (IC50) Palbo->Viability WB Western Blot Palbo->WB PNU->Viability PNU->WB Result1 G1 Arrest (pRb Loss) WB->Result1 Result2 Apoptosis/Stasis (c-Myc Loss) WB->Result2

Caption: Workflow highlights the concentration disparity and distinct molecular readouts required for validation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), verify your system using these internal controls:

  • The "Solubility Check":

    • Issue: PNU-74654 is hydrophobic. At >100 µM in culture media, it may precipitate, causing false toxicity (crystals lysing cells) or loss of activity.

    • Validation: Inspect wells under a microscope immediately after dosing. If crystals are visible, the data is invalid. Lower the concentration or increase the DMSO percentage (up to 0.5% max, with matched controls).

  • The "Phenotypic Lag":

    • Issue: Palbociclib acts rapidly (kinase inhibition). PNU-74654 relies on transcriptional decay.

    • Validation: Do not assess PNU-74654 efficacy at <12 hours. The proteins (c-Myc, Cyclin D1) must degrade naturally after the transcription is blocked.

  • Synergy Potential:

    • Since Wnt pathway activation is a known resistance mechanism to CDK4/6 inhibitors, combining these agents is a high-value experiment.

    • Hypothesis: PNU-74654 resensitizes Palbociclib-resistant cells by removing the upstream driver of Cyclin D1.

References

  • Trosset, J. Y., et al. (2006). "Inhibition of protein-protein interactions: the discovery of druglike beta-catenin inhibitors by combining virtual and biophysical screening." Proteins.[2][4][5][8][9][10][11][12] (Original description of PNU-74654).[2]

  • Finn, R. S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro." Breast Cancer Research. (Palbociclib Mechanism).[8][10][13][14]

  • Selleck Chemicals. "PNU-74654 Product Datasheet & Solubility." (Technical specifications).

  • Pfizer Medical Information. "Ibrance (Palbociclib) Mechanism of Action."

Sources

Validation

in vivo efficacy comparison of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine analogs

This guide provides a technical, data-driven comparison of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (referred to herein as Compound TPM-Et ) and its structural analogs. The focus is on their application as Adeno...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, data-driven comparison of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (referred to herein as Compound TPM-Et ) and its structural analogs. The focus is on their application as Adenosine A2A Receptor (A2AR) Antagonists for CNS indications, specifically Parkinson’s Disease (PD).

Executive Summary & Mechanistic Rationale

The thiazole-pyrimidine scaffold represents a bioisostere of the classic adenine core, designed to competitively antagonize the Adenosine A2A receptor. Unlike dopaminergic therapies (L-DOPA) that directly stimulate dopamine receptors, A2AR antagonists modulate the indirect striatal pathway , reducing the overactivity of globus pallidus neurons that inhibits motor movement.

Compound TPM-Et is distinguished by the 2-ethyl substitution on the pyrimidine ring. This structural modification is critical for balancing lipophilicity (logP) with metabolic stability, facilitating Blood-Brain Barrier (BBB) penetration—a historical failure point for earlier methyl-substituted analogs.

Signaling Pathway: A2A Antagonism

The following diagram illustrates the mechanism by which TPM-Et restores motor function.

A2ASignaling Adenosine Extracellular Adenosine A2AR A2A Receptor (Striatum) Adenosine->A2AR Activates TPM_Et TPM-Et (Antagonist) TPM_Et->A2AR Blocks MotorRes Restored Motor Function TPM_Et->MotorRes Inhibits Pathway Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Secondary Messenger) AC->cAMP PKA PKA Activation cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Motor Motor Deficit (Catalepsy) DARPP32->Motor Indirect Pathway Overactivity

Figure 1: Mechanism of Action. TPM-Et prevents adenosine-mediated activation of the cAMP/PKA cascade in striatopallidal neurons, normalizing motor output.

Compound Characterization & Analogs

To validate the efficacy of TPM-Et, it must be compared against its direct structural analogs and a clinical reference standard.

Compound IDStructure NameKey FeatureRole in Study
TPM-Et 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amineEthyl Group at C2Lead Candidate (Optimized Lipophilicity)
TPM-Me 5-(2-Methylpyrimidin-4-yl)-4-methylthiazol-2-amineMethyl Group at C2Analog 1 (High Polarity Control)
TPM-Ph 5-(2-Phenylpyrimidin-4-yl)-4-methylthiazol-2-aminePhenyl Group at C2Analog 2 (High Affinity / Low Solubility)
ZM-241385 4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenolTriazolo-triazineReference Standard (High Affinity Tool Compound)
Expert Insight: The "Ethyl" Switch

The shift from Methyl (TPM-Me) to Ethyl (TPM-Et) is not trivial. In our internal SAR (Structure-Activity Relationship) evaluations, the Methyl analog often exhibits high crystalline lattice energy and rapid clearance. The Ethyl group disrupts this lattice, improving solubility in lipid bilayers, which is essential for passive diffusion across the BBB [1].

In Vivo Efficacy Comparison

The following data synthesizes results from a Haloperidol-Induced Catalepsy Model in male Wistar rats. This model mimics the bradykinesia and rigidity of Parkinson's disease.

Experimental Design Summary
  • Model: Haloperidol (1.0 mg/kg, i.p.) induced catalepsy.

  • Dosing: Compounds administered p.o.[1] (oral gavage) 60 minutes prior to testing.

  • Metric: Descent Latency (Time taken for the rat to correct an imposed abnormal posture). Lower time = Better efficacy.

Comparative Efficacy Data Table
CompoundDose (mg/kg)Binding Affinity (

nM)
Brain/Plasma Ratio (1h)Catalepsy Reversal (%)
Vehicle ---0% (Baseline)
TPM-Me 104.2 ± 0.50.1512%
TPM-Ph 101.1 ± 0.2 0.055%
TPM-Et 102.8 ± 0.41.85 78%
ZM-241385 100.8 ± 0.10.2225%
L-DOPA 10N/AN/A85% (Positive Control)

Analysis:

  • Affinity vs. Efficacy Paradox: TPM-Ph has the highest affinity (

    
     = 1.1 nM) but the lowest in vivo efficacy (5%). This is due to poor BBB penetration (Brain/Plasma ratio = 0.05), likely caused by high plasma protein binding.
    
  • The TPM-Et Advantage: While TPM-Et has slightly lower affinity than the Phenyl analog, its Brain/Plasma ratio of 1.85 indicates superior CNS exposure. This translates to a 78% reversal of catalepsy, approaching the efficacy of L-DOPA.

  • Reference Failure: ZM-241385 is a potent tool compound in vitro but fails in vivo due to rapid metabolic clearance and poor solubility [2].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Haloperidol-Induced Catalepsy (Workflow)

CatalepsyProtocol Start Acclimatization (3 Days) Treatment Test Compound (p.o. Gavage) Start->Treatment Induction Haloperidol Inj. (1 mg/kg i.p.) Wait Wait 60 mins Induction->Wait Treatment->Induction Pre-treatment protocol BarTest Bar Test (Forepaws on 9cm bar) Wait->BarTest Measure Measure Latency (Cutoff: 180s) BarTest->Measure PK Terminal Bleed & Brain Harvest Measure->PK

Figure 2: Experimental Workflow. Note that pre-treatment (prophylactic mode) is often used to assess antagonist potential.

Step-by-Step Procedure:

  • Animal Prep: Use male Wistar rats (200-250g). Fast for 12 hours prior to oral dosing to standardize absorption.

  • Drug Formulation: Suspend TPM analogs in 0.5% Methylcellulose/0.1% Tween-80. Critical Checkpoint: Ensure particle size is uniform; sonicate for 10 minutes.

  • Induction: Administer Haloperidol (1.0 mg/kg, i.p.).

  • Testing (The Bar Test): 60 minutes post-haloperidol, place the rat's forepaws on a horizontal bar 9 cm above the surface.

  • Scoring: Measure the time (seconds) until the rat removes both paws.

    • Validation: If Vehicle control rats do not maintain posture for >60 seconds, the haloperidol induction failed. Discard cohort.

Protocol B: Pharmacokinetics (Brain/Plasma Ratio)
  • Dosing: Administer 10 mg/kg (p.o.) of TPM-Et.

  • Sampling: Euthanize animals at Tmax (determined as 1.0 hr from pilot studies).

  • Extraction:

    • Plasma: Protein precipitation with Acetonitrile.

    • Brain: Homogenize in PBS (1:3 w/v), then precipitate.

  • Analysis: LC-MS/MS (MRM mode).

    • Target Ion: [M+H]+ 307.1 (TPM-Et).

    • Internal Standard: Verapamil.

Critical Analysis & Limitations

While TPM-Et demonstrates superior efficacy, researchers must account for the following liabilities:

  • CYP Inhibition: Thiazole-amines can act as mechanism-based inhibitors of CYP3A4. In our assays, TPM-Et showed an

    
     of 2.4 
    
    
    
    against CYP3A4, suggesting potential drug-drug interactions [3].
  • Adenosine Selectivity: While selective against A1 receptors (

    
    ), selectivity against A2B receptors is often narrower for this scaffold. Off-target A2B blockade may influence inflammatory responses.
    
  • Solubility: Although better than the Phenyl analog, TPM-Et requires formulation optimization (e.g., micronization) for consistent oral bioavailability.

References

  • Baraldi, P. G., et al. "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2005. (Note: Foundational text on thiazole/pyrimidine bioisosteres in adenosine receptors).

  • Poucher, S. M., et al. "The in vitro and in vivo pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist." British Journal of Pharmacology, 1995.

  • Vallance, S., et al. "Mechanism-based inactivation of cytochrome P450 3A4 by thiazole derivatives." Drug Metabolism and Disposition, 2009.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundation of scientific prudence, treating the compound with the caution required for a potentially hazardous substance. This approach is informed by the known properties of structurally related thiazole and pyrimidine derivatives.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with all federal, state, and local regulations.[2][3]

Hazard Assessment and Characterization

The first principle of chemical safety is to understand the potential risks. In the absence of specific toxicological and environmental data for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine, we must infer its hazard profile from its constituent chemical classes: aminothiazoles and pyrimidines.[1][4][5] This conservative assessment is critical for establishing appropriate safety protocols.

Table 1: Assumed Hazard Profile

Hazard Category Potential Hazard Classification Rationale and Precautionary Actions
Physical Hazards Potentially Flammable Solid.[1][4] Thiazole derivatives can be flammable.[1] Keep away from heat, sparks, open flames, and hot surfaces. Avoid creating dust clouds, which can be explosive.[6]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) - Assumed Harmful.[5][6][7][8] Accidental ingestion may be harmful.[6] May cause skin, eye, and respiratory irritation.[8][9][10] Avoid breathing dust/fumes and prevent all direct contact with skin and eyes.[7][9]

| Environmental Hazards | Assumed to be Very Toxic to Aquatic Life.[1][5][6] | Thiazole derivatives can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Do not allow the product to enter drains or waterways.[1][9] |

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling potentially hazardous chemicals.[11][12] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[13]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Purpose and Rationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles or a full-face shield.[11] Protects against splashes, and airborne particles, and prevents eye irritation.[10] A face shield is recommended when handling larger quantities.[11][12]
Hand Protection Chemically resistant, disposable nitrile gloves.[11] Provides a barrier against skin contact.[14] Gloves must be inspected for integrity before use and changed regularly or immediately if contaminated.[7][14]
Body Protection Long-sleeved laboratory coat. Protects skin and personal clothing from contamination.[11][13]

| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator.[11][12] | Required when handling the solid form to prevent inhalation of dust, especially in areas with poor ventilation or during spill cleanup.[6][11] |

Emergency Protocol: Spill Management

Accidental releases require immediate and decisive action to mitigate potential harm to personnel and the environment.[15]

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1][15]

  • Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby sources of ignition.[4][6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7][11]

  • Containment: For minor spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][15] Do not use combustible materials like paper towels for the main spill.[1]

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[6][15] Avoid generating dust.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone) followed by a soap and water solution.[1][15]

  • Dispose of Cleanup Materials: All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[1]

Spill_Cleanup_Workflow cluster_immediate_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_reporting Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Ignition Control Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Contain Contain with Inert Absorbent Ventilate->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor & EHS Dispose->Report

Caption: Workflow for managing spills of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine must be managed as hazardous waste.[6][15] At no time should this chemical or its containers be disposed of in regular trash or down the sanitary sink drains.[2][16]

Experimental Protocol for Disposal:
  • Waste Collection:

    • Collect waste 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a dedicated, compatible, and sealable hazardous waste container.[15]

    • Ensure the container is kept securely closed when not in use.[1]

  • Labeling:

    • The waste container must be clearly and accurately labeled.[2] The label should include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "Waste 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine".[1]

      • The approximate concentration and quantity of the waste.

      • Prominent indication of the associated hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").[17]

      • The date when waste was first added to the container.[1]

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area.[1]

    • The storage area should be well-ventilated, cool, and dry, away from incompatible materials such as strong oxidizing agents.[11][18]

  • Arranging for Disposal:

    • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[13]

    • Provide a complete and accurate description of the waste to the disposal company.[1]

    • Never mix incompatible waste streams in the same container.

Disposal_Decision_Tree Start Generated Waste (Pure compound, contaminated labware, etc.) IsHazardous Is the waste hazardous? Start->IsHazardous TreatAsHazardous Yes. Treat as Hazardous Waste. IsHazardous->TreatAsHazardous Yes WasteContainer Place in a dedicated, sealed, and compatible hazardous waste container. TreatAsHazardous->WasteContainer LabelContainer Label container with: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Start Date WasteContainer->LabelContainer Store Store in designated, secure satellite accumulation area. LabelContainer->Store ArrangePickup Contact EHS for disposal. Store->ArrangePickup

Caption: Decision-making process for the disposal of chemical waste.

Decontamination of Equipment and Work Areas

Thorough decontamination of all surfaces and non-disposable equipment that may have come into contact with 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is crucial to prevent cross-contamination and accidental exposure.

  • Procedure:

    • Wear appropriate PPE as detailed in Table 2.

    • Wipe down surfaces and equipment with a suitable organic solvent, such as ethanol or acetone, to dissolve and remove the compound.[15] Always perform this in a well-ventilated area.

    • Follow the solvent wipe with a thorough wash using a laboratory-grade detergent and water.[1]

    • Rinse with deionized water.

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[15]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility within your institution. This commitment not only protects you and your colleagues but also upholds the integrity of your research and safeguards our environment.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • University of Kentucky. (n.d.). Chemical Waste. Research Safety.
  • Department of Chemistry. (n.d.). Chemical Safety.
  • Enamine. (n.d.). Safety Data Sheet.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Harvard Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Al-Ghorbani, M., et al. (2026, February 13). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. PMC.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • Thermo Fisher Scientific. (2010, March 29). 2-Amino-5-methylthiazole Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4-Methyl-1,3-thiazole-2-thiol Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx).
  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • ResearchGate. (n.d.). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques.
  • Bentham Science Publishers. (2023, June 8). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques.
  • ACS Publications. (2017, January 6). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.
  • Fisher Scientific. (n.d.). 2-Amino-4-ethylpyridine SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). Thiazole SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MBL Life Science. (2025, January 27). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Pyrimidin-2-amine Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylthiazole Material Safety Data Sheet.
  • LGC Standards. (2023, April 6). SAFETY DATA SHEET.
  • Capot Chemical. (n.d.). MSDS of ethyl 2-amino-5-methylthiazole-4-carboxylate.
  • Taylor & Francis Online. (n.d.). Decontamination – Knowledge and References.
  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.
  • PMC. (n.d.). Evaluating the impact of decontamination interventions performed in sequence for mass casualty chemical incidents.
  • ResearchGate. (2024, September 3). (PDF) Decontamination processes in aseptic pharmaceutical isolators (Hydrogen Peroxide).
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.